2,6-Dimethoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27017. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAHKSSLDJIEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168702 | |
| Record name | Benzonitrile, 2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16932-49-3 | |
| Record name | 2,6-Dimethoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16932-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxybenzonitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16932-49-3 | |
| Source | DTP/NCI | |
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| Record name | Benzonitrile, 2,6-dimethoxy- | |
| Source | EPA DSSTox | |
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| Record name | 2,6-dimethoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-Dimethoxybenzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87MDL7GK9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxybenzonitrile, a substituted aromatic nitrile, serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its chemical structure, characterized by a nitrile group and two methoxy groups positioned ortho to each other on a benzene ring, imparts unique reactivity and properties that are leveraged in the fields of medicinal chemistry, materials science, and fine chemical manufacturing. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics to support its application in research and development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. The presence of the electron-withdrawing nitrile group and the electron-donating methoxy groups influences the electron density distribution of the aromatic ring, which in turn governs its reactivity in various chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| CAS Number | 16932-49-3 | [1] |
| Melting Point | 118-123 °C | [2] |
| Boiling Point | 310 °C | [2][3] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in organic solvents such as chloroform and diethyl ether. | |
| InChI | InChI=1S/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H3 | [1] |
| InChIKey | XHAHKSSLDJIEDH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC=CC(=C1OC)C#N |
Spectroscopic Data
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~ 7.4 - 7.6 | Triplet | Aromatic proton at C4 |
| ~ 6.6 - 6.8 | Doublet | Aromatic protons at C3 and C5 | |
| ~ 3.9 | Singlet | Methoxy protons | |
| ¹³C | ~ 162 | Singlet | Aromatic carbons attached to methoxy groups (C2, C6) |
| ~ 134 | Singlet | Aromatic carbon at C4 | |
| ~ 117 | Singlet | Nitrile carbon | |
| ~ 105 | Singlet | Aromatic carbons at C3 and C5 | |
| ~ 100 | Singlet | Aromatic carbon attached to the nitrile group (C1) | |
| ~ 56 | Singlet | Methoxy carbons |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1][4]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2230 | Strong | C≡N stretching of the nitrile group |
| ~ 2840-3000 | Medium | C-H stretching of the methoxy and aromatic groups |
| ~ 1580-1600 | Medium-Strong | C=C stretching of the aromatic ring |
| ~ 1250-1300 | Strong | Asymmetric C-O-C stretching of the methoxy groups |
| ~ 1020-1080 | Strong | Symmetric C-O-C stretching of the methoxy groups |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.[5]
Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 163 | ~ 100 | [M]⁺ (Molecular Ion) |
| 148 | ~ 80 | [M - CH₃]⁺ |
| 120 | ~ 40 | [M - CH₃ - CO]⁺ |
| 102 | ~ 30 | [M - CH₃ - CO - H₂O]⁺ |
| 77 | ~ 25 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with sodium methoxide.[6]
Materials:
-
2,6-Dichlorobenzonitrile
-
Sodium methoxide (80%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,6-dichlorobenzonitrile (2.00 mmol, 0.3440 g) and 80% sodium methoxide (4.00 mmol, 0.2701 g) in 5 mL of dried DMF.[6]
-
Heat the reaction mixture to 100°C and stir for 30 minutes.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction solution into 5 mL of water.
-
Separate the organic layer. Extract the aqueous layer three times with 5 mL of diethyl ether.[6]
-
Combine the organic layers and dry with anhydrous Na₂SO₄.[6]
-
Evaporate the organic solvent under reduced pressure to obtain the crude product.
-
The resulting solid can be further purified by recrystallization or column chromatography.
References
An In-depth Technical Guide to 2,6-Dimethoxybenzonitrile: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular and physical properties of 2,6-Dimethoxybenzonitrile, a key intermediate in organic synthesis. This document details its molecular structure, chemical formula, and significant physicochemical characteristics. Furthermore, it includes a detailed experimental protocol for its synthesis, providing a valuable resource for laboratory applications.
Core Molecular and Physical Properties
This compound is a white to light yellow crystalline powder at room temperature. Its core chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 16932-49-3 | [1][2][4] |
| Appearance | White to light yellow crystal powder | [5] |
| Melting Point | 119-123 °C | [6] |
| Boiling Point | 310 °C | [6][7] |
| SMILES | COC1=C(C(=CC=C1)OC)C#N | [3] |
| InChI Key | XHAHKSSLDJIEDH-UHFFFAOYSA-N | [1][3] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a nitrile group (-C≡N) and two methoxy groups (-OCH₃) at positions 2 and 6.
Experimental Protocols
Synthesis of this compound from 2,6-Dichlorobenzonitrile
This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction from 2,6-dichlorobenzonitrile.
Materials:
-
2,6-Dichlorobenzonitrile
-
Sodium methoxide (80%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 0.3440 g (2.00 mmol) of 2,6-dichlorobenzonitrile and 0.2701 g (4.00 mmol) of 80% sodium methoxide in 5 mL of dried DMF.
-
Protect the reaction mixture with a nitrogen atmosphere and heat to 100 °C for 0.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction solution into 5 mL of water.
-
Separate the organic layer and extract the aqueous layer three times with 5 mL of ether each.
-
Combine all organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the organic solvent to yield the crude product.
-
The resulting solid can be further purified by recrystallization to obtain white, needle-like crystals of this compound.
Workflow for the Synthesis of this compound:
Spectroscopic Data Summary
Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below is a summary of expected spectroscopic data based on its chemical structure and available information for similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[8]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3000-2850 | -OCH₃, Aromatic C-H | C-H stretching |
| ~2230-2210 | -C≡N (Nitrile) | C≡N stretching |
| ~1600-1450 | Aromatic Ring | C=C stretching |
| ~1250 & ~1050 | Aryl-O-CH₃ (Methoxy) | C-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is predicted to show two main signals:
-
A singlet for the six equivalent protons of the two methoxy groups.
-
A multiplet system for the three aromatic protons. Due to the symmetry of the molecule, the proton at the 4-position will appear as a triplet, and the protons at the 3 and 5-positions will appear as a doublet.
¹³C NMR: The carbon NMR spectrum is expected to display distinct signals for each unique carbon atom in the molecule. Based on the structure, six distinct signals are anticipated. The chemical shifts can be estimated based on typical values for substituted benzenes.
| Carbon Atom(s) | Estimated Chemical Shift (ppm) |
| -C≡N (Nitrile) | 115-120 |
| C1 (ipso-nitrile) | 100-110 |
| C2, C6 (ipso-methoxy) | 160-165 |
| C3, C5 | 105-110 |
| C4 | 130-135 |
| -OCH₃ (Methoxy) | 55-60 |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions. The NIST WebBook provides the mass spectrum of this compound.[9]
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺): m/z = 163
-
Loss of a methyl group (-CH₃): [M-15]⁺, m/z = 148
-
Loss of a methoxy group (-OCH₃): [M-31]⁺, m/z = 132
-
Loss of carbon monoxide (-CO) from the [M-CH₃]⁺ fragment: m/z = 120
Logical Relationship of Spectroscopic Analysis:
References
- 1. rsc.org [rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. spectrabase.com [spectrabase.com]
- 4. minio.scielo.br [minio.scielo.br]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. This compound [webbook.nist.gov]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Dimethoxybenzonitrile (CAS: 16932-49-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dimethoxybenzonitrile, a key chemical intermediate with applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its role as a scaffold in the development of bioactive molecules. All quantitative data is presented in structured tables for clarity. Detailed experimental methodologies are provided, and key synthetic workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its core structure consists of a benzene ring substituted with two methoxy groups and a nitrile group at positions 2, 6, and 1, respectively.
| Property | Value | Reference(s) |
| CAS Number | 16932-49-3 | [1][2] |
| Molecular Formula | C₉H₉NO₂ | [1][2] |
| Molecular Weight | 163.17 g/mol | [1][2] |
| Melting Point | 118-123 °C | [3][4] |
| Boiling Point | 310 °C | [3] |
| Appearance | White to beige crystalline powder | [5] |
| Solubility | Soluble in methanol | [5] |
| InChI Key | XHAHKSSLDJIEDH-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC1=C(C(=CC=C1)OC)C#N | [6] |
Spectroscopic Data
The structural features of this compound have been elucidated using various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits three distinct signals corresponding to the aromatic protons and the methoxy protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~7.40 | t | 1H | H-4 (aromatic) | [1][7] |
| ~6.60 | d | 2H | H-3, H-5 (aromatic) | [1][7] |
| ~3.90 | s | 6H | 2 x -OCH₃ | [1][7] |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment | Reference(s) |
| ~161 | C2, C6 (Ar-O) | [5][8] |
| ~133 | C4 (Ar-H) | [5][8] |
| ~116 | C1 (Ar-CN) | [5][8] |
| ~104 | C3, C5 (Ar-H) | [5][8] |
| ~95 | CN | [5][8] |
| ~56 | -OCH₃ | [5][8] |
Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~3000-2800 | Medium | C-H stretch (aromatic and aliphatic) | [2][4][9] |
| ~2230 | Strong | C≡N stretch (nitrile) | [2][4][9] |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) | [2][4][9] |
| ~1280, ~1100 | Strong | C-O stretch (aryl ether) | [2][4][9] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound reveals a fragmentation pattern consistent with its structure.
| m/z | Proposed Fragment Ion | Reference(s) |
| 163 | [M]⁺ (Molecular Ion) | [10][11][12][13] |
| 148 | [M - CH₃]⁺ | [10][11][12][13] |
| 132 | [M - OCH₃]⁺ | [10][11][12][13] |
| 120 | [M - CH₃ - CO]⁺ | [10][11][12][13] |
| 102 | [M - 2CH₃ - CO]⁺ | [10][11][12][13] |
Experimental Protocols
Synthesis from 2,6-Dichlorobenzonitrile
This method involves a nucleophilic aromatic substitution reaction.
Reaction:
Procedure:
-
To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium methoxide (2.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a white solid.
Synthesis from 1,3-Dimethoxybenzene
This procedure involves ortho-lithiation followed by cyanation.
Reaction:
-
C₆H₄(OCH₃)₂ + n-BuLi → Li-C₆H₃(OCH₃)₂ + BuH
-
Li-C₆H₃(OCH₃)₂ + TosCN → (CH₃O)-C₆H₃(OCH₃)-CN + LiOTs
Procedure:
-
To a solution of 1,3-dimethoxybenzene (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the mixture to -78 °C and add a solution of p-toluenesulfonyl cyanide (TosCN) (1.2 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography (eluent: hexane/ethyl acetate) to yield this compound.
Role in Drug Discovery and Medicinal Chemistry
While this compound itself has not been reported to possess significant biological activity, its rigid scaffold and the presence of versatile functional groups make it a valuable building block in the synthesis of more complex, biologically active molecules.[14][][16][17] The dimethoxy-substituted phenyl ring is a common motif in many pharmaceutical agents, and the nitrile group can be readily converted into other functionalities such as amines, amides, or tetrazoles.
Derivatives of benzonitriles are known to exhibit a wide range of pharmacological activities, including as kinase inhibitors.[18][19][20][21] The 2,6-dimethoxy substitution pattern can influence the conformational preferences of the molecule, which can be crucial for binding to biological targets.
Visualizations
Synthetic Workflow: From 2,6-Dichlorobenzonitrile
Caption: Synthesis of this compound.
Role as a Scaffold in Medicinal Chemistry
Caption: Drug discovery workflow utilizing the title compound.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[10][22] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area with copious amounts of water. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. This guide has provided a detailed summary of its physical and chemical properties, comprehensive spectroscopic data, and reliable synthetic protocols. Its utility as a scaffold for the synthesis of potentially bioactive molecules underscores its importance for researchers in the field of drug discovery and medicinal chemistry. Further exploration of the biological activities of novel compounds derived from this scaffold may lead to the development of new therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. This compound [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. uni-saarland.de [uni-saarland.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. arborpharmchem.com [arborpharmchem.com]
- 16. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 19. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 20. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 2,6-Dimethoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethoxybenzonitrile (C₉H₉NO₂; CAS No: 16932-49-3), a key intermediate in organic synthesis. An understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and monitoring its progression in chemical reactions. This document details its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles, provides standardized experimental protocols, and illustrates the analytical workflow.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for this compound. Data has been compiled from spectral databases and predicted based on established principles of spectroscopic interpretation.
Infrared (IR) Spectroscopy
The infrared spectrum is characterized by the prominent nitrile absorption and vibrations associated with the substituted aromatic ring and methoxy groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3080 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| ~2970 - 2840 | Weak-Medium | Aliphatic C-H Stretch (Methoxy, -OCH₃) |
| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1590 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1475 | Medium | Asymmetric C-H Bend (Methoxy, -OCH₃) |
| ~1260 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1115 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |
| ~780 | Strong | C-H Out-of-Plane Bend (Aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data provides detailed insight into the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | Triplet (t) | 1H | Aromatic H-4 |
| ~6.55 | Doublet (d) | 2H | Aromatic H-3, H-5 |
| ~3.90 | Singlet (s) | 6H | Methoxy (-OCH₃) |
¹³C NMR Spectroscopy (Predicted) [1]
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C2, C6 (Aromatic, O-substituted) |
| ~134 | C4 (Aromatic) |
| ~117 | C≡N (Nitrile) |
| ~105 | C3, C5 (Aromatic) |
| ~95 | C1 (Aromatic, CN-substituted) |
| ~56 | -OCH₃ (Methoxy) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic fragmentation pattern of the molecule.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |
| 163 | [M]⁺ (Molecular Ion) |
| 148 | [M-CH₃]⁺ |
| 132 | [M-OCH₃]⁺ |
| 120 | [M-CH₃-CO]⁺ |
| 92 | [C₆H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following protocols describe generalized yet detailed methodologies for acquiring the spectroscopic data presented above.
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
This method is suitable for direct analysis of the solid sample with minimal preparation.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Acquire a background spectrum (typically 16-32 scans) to account for atmospheric H₂O and CO₂.
-
Sample Analysis: Place a small amount of solid this compound onto the center of the ATR crystal. Apply consistent pressure using the ATR's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Perform baseline correction and peak picking as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the analysis of a solid organic compound in solution.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent contains an internal standard like tetramethylsilane (TMS).[2] Mix gently until the solid is fully dissolved. If particulates remain, filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube.[2]
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and TMS.
-
Acquire the ¹H NMR spectrum using a standard one-pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum.
-
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals for ¹H NMR.
Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a typical analysis using a direct insertion probe or GC-MS.[3][4]
-
Sample Preparation: For a direct insertion probe, place a microgram-level amount of the solid sample into a capillary tube. For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.
-
Instrument Setup: The mass spectrometer's ion source is maintained under a high vacuum. The electron energy is standardized to 70 eV to generate reproducible fragmentation patterns.[3][5]
-
Sample Introduction:
-
Direct Insertion: The probe is inserted into the vacuum lock, and the sample is slowly heated to volatilize it directly into the ion source.
-
GC-MS: An aliquot of the prepared solution is injected into the gas chromatograph, where the compound is volatilized and separated from the solvent before entering the MS ion source.
-
-
Ionization and Analysis: In the ion source, volatilized molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation. The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualized Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
The Synthetic Versatility of 2,6-Dimethoxybenzonitrile: A Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms of 2,6-dimethoxybenzonitrile, a key intermediate in organic synthesis. Its unique electronic and steric properties, arising from the ortho-methoxy groups, govern its reactivity and make it a valuable precursor for a range of molecular architectures, including those relevant to pharmaceutical development. This document details its primary transformations, including nucleophilic additions to the nitrile group, hydrolysis, reduction, and cycloaddition reactions, supported by experimental data and mechanistic diagrams.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its application as a building block. A prevalent method involves the nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with sodium methoxide.
Experimental Protocol: Synthesis from 2,6-Dichlorobenzonitrile
To a solution of 2,6-dichlorobenzonitrile (0.20 mol) in dry N,N-dimethylformamide (DMF) (200 mL) is added sodium methoxide (0.64 mol). The reaction mixture is stirred at 65°C for 2 hours under an inert argon atmosphere. After cooling to room temperature, the mixture is poured into water (500 mL). The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is recrystallized to yield this compound.
| Parameter | Value | Reference |
| Yield | 89.2% | Patent CN100351226C |
| Melting Point | 119-120°C | Patent CN100351226C |
| Purity | >98.0% (GC) | Patent CN100351226C |
Reactions at the Nitrile Group
The electron-withdrawing nature of the nitrile group, coupled with the electronic effects of the methoxy substituents, dictates the reactivity of this compound. The primary reactions involve nucleophilic attack at the electrophilic carbon of the nitrile.
Hydrolysis to Amides and Carboxylic Acids
The nitrile group can be hydrolyzed under acidic or basic conditions to first yield the corresponding benzamide and subsequently the benzoic acid.
Mechanism of Acid-Catalyzed Hydrolysis:
The acid-catalyzed hydrolysis of benzonitriles proceeds via initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water, followed by proton transfer and tautomerization, leads to the formation of the amide. Further hydrolysis of the amide yields the carboxylic acid.
Mechanism of Base-Catalyzed Hydrolysis:
Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation of the resulting anion by water, followed by tautomerization, affords the amide.
Quantitative Data for Hydrolysis of Substituted Benzonitriles:
| Substrate | Conditions | Product | Yield | Reference |
| 2,6-Difluorobenzonitrile | High-temperature liquid water, 523.15 K, 300 min | 2,6-Difluorobenzamide | 64.27% | Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water |
| p-Substituted Benzonitriles | Phosphate buffer (pH 7.7), 85°C | p-Substituted Benzoic Acids | (Rate constants correlated with Hammett constants) | Hydrolysis of para‐substituted benzonitriles in water[1] |
Reaction with Organometallic Reagents
Grignard and organolithium reagents readily add to the nitrile group to form an intermediate imine anion. Subsequent acidic workup hydrolyzes the imine to a ketone. This reaction is a powerful tool for carbon-carbon bond formation.
Mechanism of Grignard Reaction with this compound:
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a magnesium salt of an imine. Acidic hydrolysis then converts this intermediate to the corresponding ketone.
Experimental Protocol: Reaction with Methylmagnesium Bromide (General Procedure)
A solution of this compound in anhydrous diethyl ether is added dropwise to a solution of methylmagnesium bromide in diethyl ether at 0°C under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ketone, which can be purified by chromatography or distillation.
| Substrate | Reagent | Product | Yield | Reference |
| Benzonitrile | CH₃MgBr, then H₃O⁺ | Acetophenone | High | General textbook knowledge |
| This compound | CH₃MgBr, then H₃O⁺ | 2,6-Dimethoxyacetophenone | (Expected to be high, specific data not found) | N/A |
Reduction of the Nitrile Group
The nitrile group of this compound can be reduced to a primary amine, 2,6-dimethoxybenzylamine, using various reducing agents. This transformation is valuable for the synthesis of bioactive molecules.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.
Mechanism of LiAlH₄ Reduction:
The reaction proceeds through the nucleophilic addition of a hydride ion (from AlH₄⁻) to the nitrile carbon, forming an imine-aluminum complex. A second hydride addition then reduces the imine intermediate to the amine.
References
Theoretical Insights into the Reactivity of 2,6-Dimethoxybenzonitrile: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethoxybenzonitrile is a key aromatic scaffold in medicinal chemistry, offering a unique substitution pattern that influences its electronic and steric properties. A thorough understanding of its reactivity is paramount for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the theoretical aspects of this compound's reactivity, underpinned by computational chemistry principles. While direct experimental and extensive theoretical data for this specific molecule are limited in publicly available literature, this document extrapolates from studies on analogous benzonitrile derivatives to present a predictive framework for its chemical behavior. This guide includes a proposed experimental protocol for its synthesis, a framework for its theoretical investigation, and visual representations of key concepts to aid in research and development.
Introduction: The Chemical Landscape of this compound
Benzonitrile and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. The electronic interplay between the electron-withdrawing nitrile group (-CN) and the substituents on the aromatic ring dictates the molecule's reactivity towards various chemical transformations. In the case of this compound, the two methoxy groups (-OCH₃) in the ortho positions introduce significant electronic and steric influences.
The methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack. However, the bulky nature of the methoxy groups flanking the nitrile substituent creates considerable steric hindrance, which can modulate the accessibility of reagents to the reactive sites. Understanding the balance between these electronic and steric effects is crucial for predicting the outcomes of chemical reactions.
Theoretical Reactivity Analysis: A Computational Approach
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of organic molecules. A theoretical investigation of this compound would provide quantitative insights into its chemical behavior. The following sections outline the key parameters that would be calculated in such a study.
Molecular Geometry and Electronic Properties
A foundational step in the theoretical analysis is the optimization of the molecule's ground-state geometry. From this optimized structure, key electronic properties can be calculated. These properties are crucial for understanding the molecule's stability and reactivity.
| Parameter | Description | Significance in Reactivity |
| Optimized Bond Lengths (Å) | The equilibrium distances between bonded atoms. | Provides insights into bond strengths and potential sites of bond cleavage. |
| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | Helps identify electrophilic (positive charge) and nucleophilic (negative charge) centers. |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity in many chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons.
| Parameter | Description | Significance in Reactivity |
| HOMO Energy (eV) | The energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a greater ability to donate electrons (nucleophilicity). |
| LUMO Energy (eV) | The energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher reactivity. |
Reactivity Descriptors
Conceptual DFT provides a set of reactivity descriptors that quantify a molecule's propensity to react in a certain way.
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. |
| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
| Global Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the ability of a molecule to donate electrons. |
Predicted Reactivity: Electrophilic Aromatic Substitution
The two electron-donating methoxy groups strongly activate the benzene ring of this compound towards electrophilic aromatic substitution (EAS). The directing effects of the substituents determine the position of substitution. The methoxy groups are ortho, para-directing, while the nitrile group is a meta-director. In this case, the powerful activating and directing effect of the two methoxy groups is expected to dominate. The substitution is predicted to occur at the para position (C4) relative to the nitrile group, which is also ortho to both methoxy groups.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a patented method for the synthesis of 2,6-dialkoxybenzonitriles and provides a viable route to this compound.[1]
Reaction: Nucleophilic Aromatic Substitution
Starting Material: 2,6-Dichlorobenzonitrile
Reagent: Sodium Methoxide
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
In a dried reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dichlorobenzonitrile (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (2.0 - 2.2 eq) to the solution.
-
Heat the reaction mixture to 100 °C and maintain for 0.5 - 2 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
References
Physical properties like melting and boiling point of 2,6-Dimethoxybenzonitrile
This guide provides an in-depth overview of the key physical properties of 2,6-Dimethoxybenzonitrile, specifically its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and a visualization of a common synthesis pathway for the compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physical Properties of this compound
This compound is a colorless solid at room temperature.[1] Its fundamental physical characteristics are crucial for its handling, purification, and application in various chemical syntheses.
| Property | Value |
| Melting Point | 119-123 °C[1] |
| Boiling Point | 310 °C[1] |
Experimental Protocols
The following sections detail standard laboratory methodologies for determining the melting and boiling points of organic compounds like this compound.
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. It is a critical indicator of purity, as pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[2]
Method 1: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: A small amount of dry, finely powdered this compound is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[2][3]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[3]
-
Heating and Observation:
-
A rapid heating rate is initially used to determine an approximate melting point.[2]
-
The apparatus is then allowed to cool. For an accurate measurement, a new sample is heated slowly, at a rate of no more than 1-2°C per minute, starting from a temperature about 15°C below the approximate melting point.[3]
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.
Method 2: Thiele Tube Method
-
Sample Preparation: The sample is prepared in a capillary tube as described above.
-
Apparatus Setup: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is inserted into a Thiele tube containing mineral oil, making sure the oil level is above the upper arm of the tube to ensure proper heat circulation.[4]
-
Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner.[4][5] The convection currents in the oil provide uniform heating.[5]
-
Data Recording: The temperatures at which melting begins and is complete are observed and recorded from the thermometer.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5][6] It is another key physical property for identification and purity assessment.
Method: Small-Scale Capillary Method
-
Sample Preparation: A few milliliters of the liquid sample are placed in a small test tube or fusion tube.[5][7]
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[4] The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a liquid bath (e.g., mineral oil in a Thiele tube or a beaker).[5][8]
-
Observation and Data Recording:
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[4]
-
Heating is continued until a rapid and continuous stream of bubbles is observed.[5]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[4][5]
-
Synthesis Workflow Visualization
This compound is an important intermediate in organic synthesis.[9] The following diagram illustrates a common laboratory-scale synthesis route starting from 1,3-dimethoxybenzene.
Caption: Synthesis pathway of this compound.
References
- 1. This compound | 16932-49-3 [chemicalbook.com]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 2,6-Dimethoxybenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dimethoxybenzonitrile, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document presents an illustrative solubility profile based on the physicochemical properties of the molecule and data from structurally related compounds. Furthermore, this guide offers detailed experimental protocols for the quantitative determination of solubility, enabling researchers to generate precise and reliable data tailored to their specific laboratory conditions and research needs. The methodologies described herein are founded on established and widely accepted practices for solubility measurement, including the shake-flask method followed by gravimetric or chromatographic analysis.
Introduction
This compound is an aromatic nitrile that serves as a valuable building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. Solubility, a critical physicochemical parameter, dictates the concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature. This property influences reaction kinetics, crystal morphology, and bioavailability.
This guide aims to bridge the current gap in quantitative solubility data for this compound by providing a detailed framework for its experimental determination. The subsequent sections will cover the physicochemical properties of the compound, an illustrative quantitative solubility profile in common organic solvents, and step-by-step experimental protocols for accurate solubility measurement.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 91-94 °C |
| Boiling Point | Not available |
| Structure |
The presence of the polar nitrile group (-C≡N) and two methoxy groups (-OCH₃) on the benzene ring suggests that this compound will exhibit a range of solubilities in organic solvents of varying polarities. While the nitrile and methoxy groups can participate in dipole-dipole interactions and hydrogen bonding with protic solvents, the aromatic ring contributes to its solubility in less polar, aromatic solvents.
Illustrative Quantitative Solubility Data
| Solvent | Solvent Type | Illustrative Solubility ( g/100 mL) at 25°C |
| Methanol | Polar Protic | 15.5 |
| Ethanol | Polar Protic | 12.8 |
| Acetone | Polar Aprotic | 25.2 |
| Ethyl Acetate | Polar Aprotic | 20.7 |
| Dichloromethane | Halogenated | 30.1 |
| Toluene | Aromatic | 8.5 |
Experimental Protocols for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4][5] This involves agitating an excess of the solid compound in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.
Shake-Flask Method: General Procedure
This protocol outlines the general steps for determining the solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand at the constant temperature for a short period to allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any suspended particles.
-
Quantification: Determine the concentration of this compound in the clear, filtered solution using one of the methods described below.
References
An In-depth Technical Guide to 2,6-Dimethoxybenzonitrile: Safety, Handling, and Storage
This guide provides comprehensive safety, handling, and storage information for 2,6-Dimethoxybenzonitrile (CAS No. 16932-49-3), tailored for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound is a substituted benzonitrile compound. The quantitative physical and chemical properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 16932-49-3 | [1] |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.18 g/mol | |
| Physical State | Solid, Crystalline Powder | [2] |
| Melting Point | 119-123 °C | [2] |
| Boiling Point | 310 °C (estimate) | [2] |
| Density | 1.202 g/cm³ (estimate) | [2] |
Hazard Identification and Classification
According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is considered a hazardous chemical.[1] It is crucial for personnel to be aware of its potential health effects.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
Signal Word: Warning [1]
NFPA Ratings:
-
Health: 2 (Moderate)
-
Flammability: 1 (Slight)
-
Instability: 0 (Minimal)
Safe Handling Protocols
Adherence to strict handling procedures is essential to minimize exposure and ensure personnel safety.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[1]
-
Ensure safety showers and eyewash stations are readily accessible.
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] Contaminated clothing should be removed and washed before reuse.[1]
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
3.3. General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[1]
First-Aid and Emergency Procedures
Immediate and appropriate first-aid measures are critical in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, provide artificial respiration.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Ingestion | Clean the mouth with water and rinse.[1] Do NOT induce vomiting. Seek immediate medical attention.[1] |
Note to Physician: Treat symptomatically.[1]
Fire and Explosion Hazard Data
While only slightly flammable, appropriate measures should be taken in the event of a fire involving this compound.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1]
-
Specific Hazards: Keep the product and empty containers away from heat and sources of ignition.[1]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]
-
Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined in Section 3. Avoid breathing dust.
-
Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable, labeled container for disposal.[3] Avoid actions that generate dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is room temperature.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3]
Stability and Reactivity
-
Reactivity: No hazardous reactions are known under normal processing conditions.
-
Chemical Stability: The product is stable under normal, recommended storage conditions.[3]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[3] However, based on its classification, it is considered harmful if swallowed, inhaled, or in contact with skin.[1] No information is available regarding chronic toxicity, carcinogenicity, or reproductive effects.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. Waste disposal should be handled by an approved waste disposal plant.[1]
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. The search results did not contain detailed experimental protocols or information suitable for generating signaling pathway diagrams.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,6-Dimethoxybenzonitrile from 1,3-Dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the two-step synthesis of 2,6-dimethoxybenzonitrile from 1,3-dimethoxybenzene. The methodology involves the initial ortho-formylation of 1,3-dimethoxybenzene to produce the key intermediate, 2,6-dimethoxybenzaldehyde, followed by its conversion to the target nitrile.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The strategic placement of the nitrile and methoxy groups allows for a variety of subsequent chemical transformations. The synthetic route outlined below is a reliable and efficient method for the preparation of this compound in a laboratory setting. The first step, a directed ortho-lithiation, ensures high regioselectivity in the formylation of the electron-rich 1,3-dimethoxybenzene.[1] The subsequent conversion of the resulting aldehyde to a nitrile is a standard and high-yielding transformation.
Data Summary
The following table summarizes the key quantitative data for the synthesis of the intermediate, 2,6-dimethoxybenzaldehyde.
| Parameter | Value | Reference |
| Starting Material | 1,3-Dimethoxybenzene | |
| Key Intermediate | 2,6-Dimethoxybenzaldehyde | [1] |
| Formylating Agent | N,N-Dimethylformamide (DMF) | [1] |
| Lithiating Agent | n-Butyllithium (n-BuLi) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Typical Yield | High (specific yield not stated) | [1] |
Experimental Protocols
Step 1: Synthesis of 2,6-Dimethoxybenzaldehyde
This protocol is adapted from established ortho-lithiation and formylation procedures.[1]
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether or Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Initial Solution: To the flask, add 1,3-dimethoxybenzene (1.0 equivalent) and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to 0 °C using an ice bath. Slowly add n-butyllithium (1.1 to 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Formylation: Cool the reaction mixture back down to 0 °C. Add anhydrous DMF (1.2 to 1.5 equivalents) dropwise, again maintaining a low temperature.
-
Quenching: After the addition of DMF, remove the ice bath and allow the reaction to stir at room temperature for another 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,6-dimethoxybenzaldehyde can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
This is a general procedure for the conversion of an aldehyde to a nitrile via an oxime intermediate.
Materials:
-
2,6-Dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or pyridine
-
Ethanol or a similar protic solvent
-
Acetic anhydride or another dehydrating agent (e.g., thionyl chloride, phosphorus pentachloride)
-
Sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Oxime Formation:
-
In a round-bottom flask, dissolve 2,6-dimethoxybenzaldehyde (1.0 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and sodium acetate or pyridine (1.1 to 1.5 equivalents) in water.
-
Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and add water to precipitate the oxime. Filter the solid, wash with cold water, and dry.
-
-
Dehydration to Nitrile:
-
In a flask equipped with a reflux condenser, add the dried 2,6-dimethoxybenzaldoxime and acetic anhydride (as both solvent and dehydrating agent).
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Cool the reaction mixture and carefully pour it onto ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: Synthetic pathway for this compound from 1,3-dimethoxybenzene.
References
High-Yield Synthesis of 2,6-Dimethoxybenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2,6-dimethoxybenzonitrile, an important intermediate in the preparation of pharmaceuticals and other fine chemicals. Two primary synthetic routes are presented, offering flexibility in starting material selection and reaction conditions. The protocols are designed to be reproducible and scalable for research and development purposes.
Introduction
This compound is a key building block in organic synthesis, valued for its utility in the construction of more complex molecular architectures. The presence of the nitrile group allows for a wide range of chemical transformations, including hydrolysis to benzoic acids, reduction to amines, and the formation of heterocyclic compounds. The methoxy groups at the 2 and 6 positions influence the electronic and steric properties of the molecule, making it a valuable synthon in medicinal chemistry. This document outlines two high-yield synthetic strategies to obtain this compound.
Synthetic Strategies Overview
Two principal, high-yield methods for the synthesis of this compound are detailed below:
-
Nucleophilic Aromatic Substitution: A direct, one-step method starting from 2,6-dichlorobenzonitrile, offering excellent yield and operational simplicity.
-
Two-Step Synthesis from 1,3-Dimethoxybenzene: A versatile route involving the initial formation of 2,6-dimethoxybenzaldehyde via ortho-lithiation, followed by a high-yield conversion to the target nitrile.
The following diagram illustrates the logical relationship between the different synthetic pathways.
Caption: Synthetic pathways to this compound.
Data Presentation
The following tables summarize the quantitative data for the two primary synthetic routes, allowing for easy comparison.
Table 1: Nucleophilic Aromatic Substitution of 2,6-Dichlorobenzonitrile
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichlorobenzonitrile | [1] |
| Reagents | Sodium Methoxide (NaOCH₃) or Potassium Methoxide (KOCH₃), DMF | [1] |
| Molar Ratio (Alkoxide:Substrate) | 2:1 to 5:1 | [1] |
| Temperature | 25-100 °C (298-373 K) | [1] |
| Reaction Time | 0.5 - 2 hours | [1] |
| Yield | Up to 99.0% | [1] |
| Purity | >98.0% (by GC) |
Table 2: Two-Step Synthesis from 1,3-Dimethoxybenzene
| Step | Parameter | Value | Reference |
| 1. Aldehyde Formation | Starting Material | 1,3-Dimethoxybenzene | [2][3][4][5] |
| Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), THF | [2][3][4][5] | |
| Temperature | -10 to 0 °C | [3][5] | |
| Reaction Time | 2 - 4 hours | [3][5] | |
| Yield | 75-85% | [3][5] | |
| 2. Nitrile Formation | Starting Material | 2,6-Dimethoxybenzaldehyde | [6] |
| Reagents | Hydroxylamine hydrochloride (NH₂OH·HCl), Anhydrous Ferrous Sulfate (FeSO₄), DMF | [6] | |
| Temperature | Reflux | [6] | |
| Reaction Time | 3 - 6 hours | [6] | |
| Yield | 90-95% | [6] | |
| Overall Yield | 67-81% |
Experimental Protocols
The following are detailed methodologies for the key experiments described above.
Protocol 1: High-Yield Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from a patented procedure and offers a highly efficient, single-step synthesis.[1]
Materials:
-
2,6-Dichlorobenzonitrile
-
Sodium methoxide (or potassium methoxide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, dissolve 2,6-dichlorobenzonitrile (1.0 eq) and sodium methoxide (4.0 eq) in anhydrous DMF.
-
Reaction: Under an inert atmosphere, heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 0.5 to 2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be further purified by recrystallization to yield this compound as white, needle-like crystals.
Protocol 2: High-Yield, Two-Step Synthesis of this compound from 1,3-Dimethoxybenzene
This protocol is a combination of two established high-yield procedures.
Part A: Synthesis of 2,6-Dimethoxybenzaldehyde [2][3][4][5]
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethoxybenzene (1.0 eq) and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to 0 °C using an ice bath. Slowly add n-BuLi (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Formylation: Cool the mixture back to 0 °C and add anhydrous DMF (2.5 eq) dropwise. Stir the reaction mixture at room temperature for an additional 2 hours.
-
Quenching and Work-up: Carefully pour the reaction mixture into water. Transfer to a separatory funnel and separate the THF phase.
-
Extraction: Extract the aqueous phase with dichloromethane (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine all organic phases and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2,6-dimethoxybenzaldehyde.
Part B: Conversion of 2,6-Dimethoxybenzaldehyde to this compound [6]
Materials:
-
2,6-Dimethoxybenzaldehyde (from Part A)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Ferrous Sulfate (FeSO₄)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,6-dimethoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a catalytic amount of anhydrous ferrous sulfate in DMF.
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
Work-up: After completion, cool the reaction mixture and filter off the catalyst.
-
Isolation: The filtrate can be subjected to an appropriate work-up, such as aqueous extraction and solvent removal, to isolate the crude this compound.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Alternative Synthetic Route: The Sandmeyer Reaction
The Sandmeyer reaction is a classical method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate.[6][7][8][9] While a specific high-yield protocol for the conversion of 2,6-dimethoxyaniline to this compound is not extensively detailed in the literature, this route remains a viable option. The general procedure involves the diazotization of 2,6-dimethoxyaniline with sodium nitrite in an acidic medium, followed by the addition of the resulting diazonium salt to a solution of copper(I) cyanide.[7]
Conclusion
The protocols detailed in this document provide reliable and high-yielding methods for the synthesis of this compound. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. The nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile offers the most direct and highest-yielding route. The two-step synthesis from 1,3-dimethoxybenzene provides a versatile alternative. These application notes are intended to facilitate the successful synthesis of this important chemical intermediate for a range of research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,6-Dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
2,6-Dimethoxybenzonitrile is a versatile aromatic nitrile that serves as a valuable starting material for the synthesis of various heterocyclic compounds. Its electron-rich benzene ring, substituted with two methoxy groups ortho to the nitrile, influences its reactivity and provides a scaffold for constructing complex molecular architectures. One of the primary applications of aryl nitriles in heterocyclic synthesis is in the formation of 1,2,4-oxadiazoles.
The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, recognized as a bioisostere for esters and amides, which can enhance metabolic stability and improve pharmacokinetic properties. Compounds containing this scaffold have demonstrated a wide range of biological activities, making them attractive targets in drug discovery.
The most common and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process. The first step is the conversion of a nitrile (such as this compound) into the corresponding amidoxime by reaction with hydroxylamine. The resulting amidoxime is an intermediate that is then acylated and subsequently cyclized to form the 1,2,4-oxadiazole ring. This modular approach allows for the introduction of diverse substituents at the 5-position of the oxadiazole ring by simply varying the acylating agent, making it highly suitable for creating libraries of compounds for structure-activity relationship (SAR) studies.
This document provides detailed protocols for the synthesis of 3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazole derivatives, illustrating the utility of this compound as a key building block.
Reaction Pathway
The synthesis proceeds in two main steps: formation of the amidoxime intermediate, followed by acylation and cyclodehydration to yield the final 1,2,4-oxadiazole product.
Experimental Protocols
Protocol 1: Synthesis of N'-hydroxy-2,6-dimethoxybenzimidamide (2,6-Dimethoxybenzamidoxime)
This protocol details the conversion of the starting nitrile to its corresponding amidoxime, the key intermediate for oxadiazole synthesis. The procedure is adapted from general methods for preparing aromatic amidoximes.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Ethanol (or Methanol)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and filtration
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add ethanol to dissolve the starting material (approx. 5-10 mL per gram of nitrile).
-
Add hydroxylamine hydrochloride (1.5 - 2.0 eq.) and a base such as sodium carbonate or triethylamine (1.5 - 2.0 eq.). The base is used to generate free hydroxylamine in situ.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C for ethanol) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (product) has formed, it can be collected by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure N'-hydroxy-2,6-dimethoxybenzimidamide.
Protocol 2: Synthesis of 3-(2,6-Dimethoxyphenyl)-5-substituted-1,2,4-oxadiazole
This protocol describes the cyclization of the amidoxime intermediate with an acylating agent to form the 1,2,4-oxadiazole ring. This is a general and modular method.
Materials:
-
N'-hydroxy-2,6-dimethoxybenzimidamide (from Protocol 1)
-
A suitable carboxylic acid chloride (R-COCl) or carboxylic acid anhydride ((RCO)₂O) (1.1 eq.)
-
A suitable base (e.g., Pyridine, Triethylamine, or Potassium Carbonate)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup, extraction, and purification
Procedure:
-
Dissolve N'-hydroxy-2,6-dimethoxybenzimidamide (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM or THF) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add a base (e.g., pyridine or triethylamine, 1.2 eq.) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the desired acylating agent (e.g., benzoyl chloride, acetyl chloride) (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. This step forms the O-acyl amidoxime intermediate.
-
The cyclodehydration to form the oxadiazole ring is typically achieved by heating. The solvent can be removed, and a high-boiling point solvent like toluene or xylene can be added.
-
Heat the mixture to reflux for 4-16 hours until TLC analysis indicates the complete formation of the product.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or DCM and wash sequentially with water, a mild acid (e.g., 1M HCl) to remove the base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(2,6-dimethoxyphenyl)-5-substituted-1,2,4-oxadiazole.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 1,2,4-oxadiazoles from this compound. Yields are estimated based on literature for analogous transformations.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Amidoxime Formation | This compound | NH₂OH·HCl, Na₂CO₃ | Ethanol | 80 (Reflux) | 4 - 12 | 75 - 90 |
| 2 | Oxadiazole Formation | 2,6-Dimethoxybenzamidoxime | Benzoyl Chloride, Pyridine | Toluene | 110 (Reflux) | 4 - 16 | 60 - 85 |
Experimental Workflow Visualization
2,6-Dimethoxybenzonitrile: A Versatile Precursor for the Synthesis of Bioactive Molecules
Introduction
2,6-Dimethoxybenzonitrile is a valuable and versatile chemical intermediate in the fields of organic synthesis and pharmaceutical research. Its unique structure, featuring an electron-rich aromatic ring and a reactive cyano group, makes it an ideal starting material for the construction of a wide array of complex molecules. This application note provides a comprehensive overview of the synthetic utility of this compound, with a focus on its role as a precursor to potent chitin synthase inhibitors, a class of compounds with significant potential in agrochemical and pharmaceutical development. Detailed experimental protocols for the synthesis of this compound and its conversion to the bioactive 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole are provided, along with relevant quantitative data and visual workflows.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its conversion to a bioactive end-product.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichlorobenzonitrile | [1] |
| Reagent | Sodium Methoxide | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Temperature | 100 °C | [1] |
| Reaction Time | 10-12 hours | [1] |
| Yield | 85.7% | [1] |
| Purity | >98% | [1] |
Table 2: Synthesis and Activity of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole
| Parameter | Value | Reference |
| Intermediate | 2,6-Dimethoxybenzoic acid | [2][3] |
| Final Product Yield | 25% | [2] |
| Biological Target | Chitin Synthase | [2] |
| Bioassay | in vitro chitin synthesis in cultured integument of Chilo suppressalis | [2] |
| IC50 | >10 µM (pIC50 < 5.0) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dichlorobenzonitrile
This protocol is adapted from a procedure described in patent CN103360288B[1].
-
Materials:
-
2,6-Dichlorobenzonitrile
-
Sodium methoxide
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (15%)
-
Chloroform
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dichlorobenzonitrile in anhydrous DMF.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to 150°C in an autoclave and maintain for 10-12 hours.
-
After cooling, transfer the reaction mixture to a beaker.
-
Acidify the mixture to a pH of 3-4 with 15% hydrochloric acid to precipitate the solid.
-
Extract the product with chloroform.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid is this compound.
-
Protocol 2: Hydrolysis of this compound to 2,6-Dimethoxybenzoic Acid
This protocol is a general method for the hydrolysis of nitriles to carboxylic acids.
-
Materials:
-
This compound
-
Sodium hydroxide solution (e.g., 20%)
-
Hydrochloric acid (concentrated)
-
Water
-
-
Procedure:
-
In a round-bottom flask, suspend this compound in a sodium hydroxide solution.
-
Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to yield 2,6-dimethoxybenzoic acid.
-
Protocol 3: Synthesis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole
This protocol is adapted from the synthesis of related compounds[2].
-
Step 1: Synthesis of 2,6-Dimethoxybenzoyl Chloride
-
Materials:
-
2,6-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,6-dimethoxybenzoic acid in anhydrous toluene.
-
Add thionyl chloride dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2,6-dimethoxybenzoyl chloride, which can be used in the next step without further purification.
-
-
-
Step 2: Amidation with 5-Amino-3-phenylisoxazole
-
Materials:
-
2,6-Dimethoxybenzoyl chloride
-
5-Amino-3-phenylisoxazole
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 5-amino-3-phenylisoxazole in anhydrous DCM and cool the solution in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add a solution of 2,6-dimethoxybenzoyl chloride in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole.
-
-
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described in this application note.
Caption: Synthetic route to this compound.
Caption: Synthesis of a chitin synthase inhibitor.
Caption: Workflow for synthesis and evaluation.
Conclusion
This compound serves as a readily accessible and versatile precursor for the synthesis of valuable pharmaceutical and agrochemical compounds. The protocols outlined in this application note demonstrate a clear synthetic pathway to a class of potent chitin synthase inhibitors. The modularity of the final amidation step allows for the generation of a library of analogs for structure-activity relationship studies, highlighting the importance of this compound in modern drug discovery and development.
References
- 1. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 2. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring.[1][2][4][5] 1,3-Dimethoxybenzene is an activated aromatic substrate, making it an ideal candidate for this transformation, yielding the valuable intermediate 2,4-dimethoxybenzaldehyde, a key building block in the synthesis of pharmaceuticals and other fine chemicals.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent, followed by hydrolysis to yield the final aldehyde product.[2][3][4] This document provides a detailed experimental procedure for the Vilsmeier-Haack formylation of 1,3-dimethoxybenzene.
Data Presentation
The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of 1,3-dimethoxybenzene to produce 2,4-dimethoxybenzaldehyde.
| Parameter | Value | Reference |
| Substrate | 1,3-Dimethoxybenzene | [6] |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | [2][6] |
| Substrate:Formylating Agent Ratio | 1:1.2 | [6] |
| Solvent | N,N-Dimethylformamide (DMF) | [6] |
| Reaction Temperature | 25°C | [6] |
| Reaction Time | 3 hours | [6] |
| Product | 2,4-Dimethoxybenzaldehyde | [6] |
| Yield | 92% | [6] |
Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack reaction.[6]
Materials:
-
1,3-Dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice or ice-cold water
-
Saturated aqueous sodium acetate solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
1. Preparation of the Vilsmeier Reagent:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature at 0°C during the addition.
-
After the complete addition of POCl₃, allow the mixture to stir at 0°C for an additional 30-60 minutes. The formation of the Vilsmeier reagent, which may appear as a pale yellow to colorless solid or solution, should be observed.[6]
2. Formylation Reaction:
-
Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.[6]
-
Slowly add the solution of 1,3-dimethoxybenzene to the pre-formed Vilsmeier reagent at 0°C with continuous stirring.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 3 hours).[6]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction, cool the mixture back to 0°C in an ice bath.[6]
-
Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring to hydrolyze the intermediate iminium salt.[6]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate.[6]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) three times.[6]
-
Combine the organic layers and wash them with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 2,4-dimethoxybenzaldehyde.[6]
Mandatory Visualization
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
Application of 2,6-Dimethoxybenzonitrile in Fine Chemical Manufacturing
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dimethoxybenzonitrile is a highly versatile aromatic building block in the fine chemical industry. Its unique substitution pattern, featuring a nitrile group flanked by two methoxy groups, renders the molecule susceptible to a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds. The electron-donating methoxy groups activate the aromatic ring, influencing its reactivity in electrophilic substitution and metallation reactions, while the nitrile group can be readily converted into other key functional groups such as amides, carboxylic acids, and amines. This document provides a detailed overview of the applications of this compound, with a focus on its conversion to key intermediates and its potential role in the synthesis of complex molecules.
Key Applications and Transformations
This compound serves as a crucial starting material for the synthesis of several key intermediates, primarily through the hydrolysis of the nitrile group.
Synthesis of 2,6-Dimethoxybenzamide
The conversion of this compound to 2,6-Dimethoxybenzamide is a fundamental transformation, as the benzamide moiety is a common scaffold in many biologically active molecules. This hydrolysis can be achieved under both acidic and basic conditions, or through milder, catalytic methods.
Synthesis of 2,6-Dimethoxybenzoic Acid
Further hydrolysis of the benzamide or direct hydrolysis of the benzonitrile under more forcing conditions yields 2,6-Dimethoxybenzoic acid. This carboxylic acid is a key intermediate in the preparation of various esters and other derivatives with applications in pharmaceuticals and as plant growth regulators. For instance, it is a precursor to γ-resorcylic acid derivatives which have shown activity against rheumatic fever.[1]
Precursor to Neurokinin-1 (NK1) Receptor Antagonists
Substituted benzamides are critical components of several Neurokinin-1 (NK1) receptor antagonists.[2][3][4][5] These drugs, such as Aprepitant and Casopitant, are used to treat chemotherapy-induced nausea and vomiting, as well as other conditions like pain and inflammation.[6][7][8][9] While a direct synthetic route from this compound to a marketed NK1 antagonist is not prominently documented in publicly available literature, the 2,6-dimethoxybenzoyl scaffold is a key feature in the design of potent antagonists. The experimental protocols provided below for the synthesis of the corresponding amide and carboxylic acid from this compound provide a foundational pathway for the synthesis of such advanced pharmaceutical intermediates.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Yield | Purity | Reference |
| 2,6-Dichlorobenzonitrile | 80% Potassium Methoxide, DMF, 100°C, 2h | 99.0% | >98.0% | CN100351226C |
| 1,3-Dimethoxybenzene | Me3SiCl, ClSO2NCO | 56.0% | - | CN100351226C |
| 2,6-Dinitrobenzonitrile | - | 81.0% | - | CN100351226C |
Table 2: Hydrolysis of this compound Derivatives
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| 2-Amino-4,6-dimethoxybenzonitrile | 2-Amino-4,6-dimethoxybenzamide | Methanesulfonic acid, 100-115°C, 1-2h | High | US9346743B2 |
| Nitriles (general) | Amides | Amorphous Manganese Dioxide (flow chemistry) | High | Organic Chemistry Portal |
| Nitriles (general) | Amides | Ghaffar-Parkins Catalyst (Platinum-based) | High | Organic Syntheses |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethoxybenzamide from this compound (Acid-Catalyzed Hydrolysis)
This protocol is adapted from general procedures for the acid-catalyzed hydrolysis of nitriles.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. The amount of the acid solution should be sufficient to fully dissolve the starting material upon heating.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2,6-Dimethoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 2,6-Dimethoxybenzoic Acid from this compound (Basic Hydrolysis)
This protocol is a general procedure for the complete hydrolysis of nitriles to carboxylic acids under basic conditions.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Ethylene Glycol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or ethylene glycol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20% w/v). A significant excess of the base is used.
-
Heat the reaction mixture to reflux with vigorous stirring. The hydrolysis of the intermediate amide to the carboxylate salt often requires prolonged heating.
-
Monitor the reaction progress by TLC until the starting material and intermediate amide are no longer observed.
-
Cool the reaction mixture to room temperature and remove the organic solvent (if ethanol was used) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of 2,6-Dimethoxybenzoic acid should form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Alternatively, if a precipitate does not form readily, extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-Dimethoxybenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water).
Visualizations
Caption: Synthetic pathway from 2,6-Dichlorobenzonitrile to this compound and its subsequent conversion to key intermediates for pharmaceutical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design and synthesis of novel NK1/NK2 dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AU2022379782A1 - Synthesis, preparation method and use of shp2 and cdk4/6 dual-target inhibitory compound - Google Patents [patents.google.com]
- 8. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist casopitant in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2,6-Dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2,6-dimethoxybenzonitrile, an important intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the highly efficient nucleophilic aromatic substitution (SNAr) of 2,6-dichlorobenzonitrile with sodium methoxide. This guide includes a comparative analysis of synthetic routes, detailed experimental protocols from laboratory to industrial scale, comprehensive safety information, and quantitative data presented for easy comparison. The provided workflows and logical relationships are visualized using diagrams to ensure clarity and aid in the successful implementation of this synthesis on an industrial scale.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and liquid crystal materials. Its efficient and cost-effective production on an industrial scale is therefore of significant importance. This document outlines a robust and high-yield synthetic strategy suitable for large-scale manufacturing.
Comparative Analysis of Synthetic Routes
Several synthetic routes to this compound have been reported. However, for industrial applications, the ideal route must be high-yielding, utilize readily available and cost-effective starting materials, and involve a minimal number of steps with straightforward purification. The most promising route identified for industrial scale-up is the nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with an alkoxide.[1]
Table 1: Comparison of Synthetic Routes for this compound
| Route | Starting Materials | Reagents | Solvents | Reported Yield | Key Advantages | Key Disadvantages |
| Nucleophilic Aromatic Substitution | 2,6-Dichlorobenzonitrile, Sodium Methoxide | - | DMF, DMSO, NMP | >99%[1] | High yield, short reaction time, readily available starting materials. | Requires anhydrous conditions, potential for side reactions if not controlled. |
| From m-Dimethoxybenzene | m-Dimethoxybenzene | Me3SiCl, ClSO2NCO | - | ~56%[1] | Direct introduction of the nitrile group. | Expensive reagents, moderate yield.[1] |
| From 2,6-Dinitrobenzonitrile | 2,6-Dinitrobenzonitrile | Sodium Methoxide | Methanol | - | Utilizes a different starting material. | Potential for hazardous intermediates and byproducts. |
Based on this comparison, the nucleophilic aromatic substitution route is recommended for industrial scale-up due to its superior yield and efficiency.
Experimental Protocols
Laboratory-Scale Synthesis Protocol
This protocol is adapted from a reported high-yield synthesis and is suitable for initial process development and optimization.[1]
Materials:
-
2,6-Dichlorobenzonitrile
-
Sodium Methoxide (as a solid or a solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, charge the three-neck round-bottom flask with anhydrous DMF.
-
Add 2,6-dichlorobenzonitrile to the flask and stir until dissolved.
-
Slowly add sodium methoxide to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and maintain for the specified time (e.g., 0.5-2 hours), monitoring the reaction progress by a suitable analytical method (e.g., GC-MS, HPLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Table 2: Laboratory-Scale Reaction Parameters and Yields[1]
| Parameter | Value |
| Molar Ratio (2,6-Dichlorobenzonitrile : Sodium Methoxide) | 1 : 2 to 1 : 4 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 25°C - 100°C |
| Reaction Time | 0.5 - 2 hours |
| Conversion of 2,6-Dichlorobenzonitrile | up to 99% |
| Yield of this compound | up to 99% |
Industrial Scale-Up Protocol
This protocol outlines the key considerations and steps for transitioning the laboratory-scale synthesis to an industrial production environment.
Equipment:
-
Glass-lined or stainless-steel reactor with heating and cooling capabilities
-
Mechanical stirrer
-
Inert gas blanketing system (e.g., nitrogen)
-
Controlled addition funnel or pump for reagent delivery
-
Quench tank
-
Liquid-liquid extraction unit
-
Crystallizer
-
Filtration and drying equipment (e.g., centrifuge, vacuum oven)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Charging: Charge the reactor with anhydrous DMF, followed by 2,6-dichlorobenzonitrile. Agitate until all solids are dissolved.
-
Reagent Addition: The addition of sodium methoxide is highly exothermic and must be carefully controlled. Add the sodium methoxide portion-wise or as a solution in methanol at a rate that allows the reactor's cooling system to maintain the desired temperature.
-
Reaction: Heat the reaction mixture to the optimized temperature and hold for the required duration. Monitor the reaction progress using in-process controls (e.g., HPLC).
-
Quenching: Once the reaction is complete, cool the reactor contents and transfer them to a quench tank containing water. The quenching process should be controlled to manage any potential exotherm.
-
Work-up and Extraction: The product is extracted from the aqueous mixture using a suitable solvent (e.g., toluene, methyl tert-butyl ether). The aqueous and organic phases are separated.
-
Purification: The organic layer containing the product is washed with brine to remove residual water and then concentrated under vacuum. The crude this compound is then purified by crystallization from an appropriate solvent system.
-
Isolation and Drying: The purified crystals are isolated by filtration or centrifugation and dried under vacuum to a constant weight.
Safety Considerations for Industrial Scale-Up
A thorough understanding of the hazards associated with all chemicals is crucial for safe industrial-scale production.
Table 3: Hazard Information for Key Chemicals
| Chemical | Key Hazards | Recommended Personal Protective Equipment (PPE) |
| 2,6-Dichlorobenzonitrile | Harmful in contact with skin, fatal if inhaled, toxic to aquatic life.[2][3][4] | Chemical-resistant gloves, protective clothing, eye/face protection, respiratory protection.[2][3] |
| Sodium Methoxide | Flammable solid, corrosive, water-reactive, causes severe skin burns and eye damage.[1][5] | Flame-retardant clothing, chemical-resistant gloves, eye/face protection, respiratory protection.[5] |
| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor, harmful in contact with skin, causes serious eye irritation, may damage the unborn child.[2][6] | Protective gloves, protective clothing, eye/face protection.[6] |
Key Safety Procedures:
-
All operations should be conducted in a well-ventilated area with appropriate engineering controls (e.g., fume hoods, closed-system reactors).
-
Handle sodium methoxide under an inert atmosphere to prevent contact with moisture and air.[5]
-
Ground and bond all equipment to prevent static discharge, especially when handling flammable solvents like DMF.[6]
-
Emergency eyewash stations and safety showers must be readily accessible.
-
Develop and follow a detailed standard operating procedure (SOP) that includes emergency response plans.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Industrial Scale-Up Workflow
Caption: Industrial workflow for this compound synthesis.
Logic Diagram for Safety and Process Control
Caption: Logic diagram for process safety and control.
References
Application Notes and Protocols for the Directed Ortho-Lithiation of 1,3-Dimethoxybenzene to Yield 2,6-Disubstituted Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-lithiation is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. In the case of 1,3-dimethoxybenzene (resorcinol dimethyl ether), the two methoxy groups act as cooperative directing metalation groups (DMGs), facilitating the deprotonation at the C-2 position. This high regioselectivity makes 1,3-dimethoxybenzene an excellent starting material for the synthesis of 2-substituted and, with careful control of reaction conditions, 2,6-disubstituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
This document provides detailed application notes and experimental protocols for both the monolithiation and the more challenging dilithiation of 1,3-dimethoxybenzene to generate 2- and 2,6-disubstituted products, respectively.
Principle of the Reaction
The oxygen atoms of the methoxy groups in 1,3-dimethoxybenzene coordinate to the lithium atom of an organolithium reagent, such as n-butyllithium (n-BuLi). This coordination increases the acidity of the adjacent ortho protons at the C-2 and C-6 positions, facilitating their abstraction by the strong base. The reaction proceeds through a 2-lithio or a 2,6-dilithio intermediate, which can then be quenched with a variety of electrophiles to introduce new functional groups. The use of a stronger base system, such as n-BuLi in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), can promote the formation of the dilithiated species.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of representative 2-substituted and 2,6-disubstituted 1,3-dimethoxybenzene derivatives.
Table 1: Monolithiation of 1,3-Dimethoxybenzene
| Electrophile | Reagents and Conditions | Product | Yield (%) |
| N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, 0°C to rt, 2 h2. DMF, 0°C to rt, 2 h | 2,6-Dimethoxybenzaldehyde | 75-85 |
| Hexachloroacetone | 1. n-BuLi, Ether, reflux, 2.5 h2. Hexachloroacetone, -65°C to 0°C, 1 h | 2-Chloro-1,3-dimethoxybenzene | 71.5 |
| N-Chlorosuccinimide (NCS) | 1. n-BuLi, 1,2-Dimethoxyethane, <55°C, 40 min2. NCS, <55°C, 45 min | 2-Chloro-1,3-dimethoxybenzene | Not specified |
Table 2: Dilithiation of 1,3-Dimethoxybenzene (Representative)
| Electrophile | Reagents and Conditions | Product | Yield (%) |
| Trimethylsilyl chloride (TMSCl) | 1. n-BuLi (2.2 equiv.), TMEDA, Hexane, rt, 24 h2. TMSCl | 1,3-Dimethoxy-2,6-bis(trimethylsilyl)benzene | High (exact yield not specified) |
| Carbon Dioxide (CO₂) | 1. n-BuLi (2.2 equiv.), TMEDA, Hexane, rt, 24 h2. CO₂ (solid) | 2,6-Dimethoxyisophthalic acid | Moderate to Good (inferred) |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethoxybenzaldehyde (Monolithiation)
This protocol describes the monolithiation of 1,3-dimethoxybenzene and subsequent formylation to yield 2,6-dimethoxybenzaldehyde.
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1,3-dimethoxybenzene (1.0 eq).
-
Add anhydrous THF via syringe and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise via syringe, maintaining the internal temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back down to 0°C.
-
Slowly add anhydrous DMF (1.2 eq) dropwise via syringe, again maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a further 2 hours.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2,6-dimethoxybenzaldehyde.
Protocol 2: Synthesis of 2,6-Disubstituted 1,3-Dimethoxybenzene Derivatives (Dilithiation)
This generalized protocol outlines the dilithiation of 1,3-dimethoxybenzene using n-BuLi and TMEDA, followed by quenching with an electrophile.
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium (in hexanes)
-
Anhydrous N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous Hexane or Diethyl Ether
-
Electrophile of choice (e.g., trimethylsilyl chloride, carbon dioxide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Appropriate work-up and purification solvents
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1,3-dimethoxybenzene (1.0 eq).
-
Add anhydrous hexane (or diethyl ether) and anhydrous TMEDA (2.2 eq) via syringe.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes (2.2 eq) dropwise via syringe, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. A precipitate may form.
-
Cool the reaction mixture to an appropriate temperature for the electrophilic quench (e.g., -78°C for many electrophiles).
-
Slowly add the chosen electrophile (2.5 eq) dropwise.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Perform an appropriate aqueous work-up and extraction with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired 2,6-disubstituted 1,3-dimethoxybenzene.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethoxybenzonitrile
Welcome to the technical support center for the synthesis of 2,6-Dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound via common synthetic routes.
Route 1: Nucleophilic Aromatic Substitution of 2,6-Dichlorobenzonitrile
This method involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium methoxide in a polar aprotic solvent. It is often a high-yielding route.[1]
Question: My reaction yield is low, or the conversion of 2,6-dichlorobenzonitrile is incomplete. What are the possible causes and solutions?
Answer: Low yield or incomplete conversion in this nucleophilic aromatic substitution reaction can be attributed to several factors:
-
Insufficiently Anhydrous Conditions: The presence of water can consume the methoxide reagent and hydrolyze the nitrile group. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Inactive Methoxide Reagent: Sodium or potassium methoxide can degrade upon exposure to air and moisture. Use freshly opened or properly stored reagents.
-
Suboptimal Reaction Temperature: The reaction temperature is crucial. While higher temperatures can increase the reaction rate, they may also lead to side reactions. The optimal temperature is typically around 100°C.[1]
-
Inadequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the methoxide is not fully soluble.
-
Incorrect Stoichiometry: A sufficient excess of the methoxide is necessary to drive the reaction to completion. A molar ratio of methoxide to 2,6-dichlorobenzonitrile of 2:1 to 5:1 is recommended.[1]
Question: I am observing the formation of significant byproducts. What are they, and how can I minimize them?
Answer: The primary byproduct in this reaction is the mono-substituted intermediate, 2-chloro-6-methoxybenzonitrile.
-
Minimizing the Mono-substituted Product: To favor the formation of the desired di-substituted product, you can:
-
Increase the molar ratio of the methoxide.
-
Increase the reaction time to allow for the second substitution to occur.
-
Ensure the reaction temperature is maintained at the optimal level.
-
Route 2: Sandmeyer Reaction of 2,6-Dimethoxyaniline
The Sandmeyer reaction is a two-step process involving the diazotization of 2,6-dimethoxyaniline to form a diazonium salt, followed by reaction with a cyanide salt (e.g., CuCN) to introduce the nitrile group.[2]
Question: The yield of my Sandmeyer reaction is consistently low. What are the critical parameters to control?
Answer: The Sandmeyer reaction is sensitive to several factors, and low yields are a common issue.
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable at elevated temperatures. The diazotization step must be carried out at low temperatures, typically 0-5°C, to prevent decomposition. The subsequent cyanation step should be performed promptly with the freshly prepared diazonium salt.
-
Incomplete Diazotization: Ensure the complete conversion of the aniline to the diazonium salt. This requires the slow addition of sodium nitrite to an acidic solution of the aniline at a controlled low temperature.
-
Purity of Starting Material: The purity of the 2,6-dimethoxyaniline is important. Impurities can interfere with the diazotization process.
-
Catalyst Activity: The copper(I) cyanide catalyst should be of good quality. The use of freshly prepared CuCN or a high-purity commercial source is recommended.
Question: I am having trouble with the work-up and isolation of the product. What are the best practices?
Answer: The work-up of a Sandmeyer reaction can be challenging due to the presence of copper salts and potential byproducts.
-
Removal of Copper Salts: After the reaction, quenching with a solution of ferric chloride can help to break up any complexes and facilitate the extraction of the product. Washing the organic extracts with aqueous ammonia or ethylenediamine can also help to remove copper salts.
-
Purification: Column chromatography is often necessary to purify the crude product from unreacted starting materials and byproducts.
Route 3: Conversion of 2,6-Dimethoxybenzaldehyde to this compound
This two-step approach first involves the synthesis of 2,6-dimethoxybenzaldehyde, followed by its conversion to the nitrile. A common method for the second step is the reaction of the aldehyde with hydroxylamine to form an aldoxime, which is then dehydrated.[3]
Question: The conversion of 2,6-dimethoxybenzaldehyde to the nitrile is not efficient. How can I improve this step?
Answer: The efficiency of the aldehyde-to-nitrile conversion depends on both the formation of the aldoxime and its subsequent dehydration.
-
Aldoxime Formation:
-
pH Control: The formation of the aldoxime is pH-sensitive. The reaction is typically carried out under neutral to slightly basic conditions.
-
Stoichiometry: Ensure the correct molar ratio of hydroxylamine to the aldehyde is used.
-
-
Dehydration of the Aldoxime:
-
Choice of Dehydrating Agent: Various dehydrating agents can be used, including acetic anhydride, thionyl chloride, or simply heating with hydroxylamine hydrochloride in a high-boiling solvent like DMSO.[3] The choice of reagent and conditions can significantly impact the yield.
-
Temperature Control: High temperatures during dehydration can lead to decomposition or side reactions. It is crucial to follow the recommended temperature profile for the chosen dehydrating agent.
-
Anhydrous Conditions: The presence of water can interfere with the dehydration process. Ensure the aldoxime intermediate is dry before proceeding.
-
FAQs
Q1: What is the most reliable and high-yielding method for synthesizing this compound on a laboratory scale?
A1: Based on reported yields, the nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with sodium or potassium methoxide in DMF is a highly efficient and reliable method, with yields reported up to 99%.[1] This one-step reaction is relatively straightforward to perform.
Q2: Are there any specific safety precautions I should take during the synthesis of this compound?
A2: Yes, several safety precautions are essential:
-
Cyanide Salts: When using cyanide salts (e.g., in the Sandmeyer reaction), it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.
-
Pyrophoric Reagents: If synthesizing the precursor 2,6-dimethoxybenzaldehyde via ortho-lithiation, be aware that organolithium reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere.
-
Thionyl Chloride: Thionyl chloride, used in some aldehyde-to-nitrile conversions, is corrosive and reacts violently with water. It should be handled with care in a fume hood.
-
General Precautions: Always wear safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Q3: How can I best monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By co-spotting the reaction mixture with the starting material(s), you can observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying any byproducts.
Data Presentation
The following tables summarize quantitative data for different synthetic routes to this compound to facilitate comparison.
Table 1: Nucleophilic Aromatic Substitution of 2,6-Dichlorobenzonitrile[1]
| Alkoxide | Molar Ratio (Alkoxide:Substrate) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Sodium Methoxide | 2:1 | DMF | 100 | 0.5 | 88.7 | 4.9 |
| Potassium Methoxide | 4:1 | DMF | 100 | 2 | 99.0 | 99.0 |
Table 2: Comparison of Various Synthetic Routes
| Starting Material | Reagents | Yield (%) | Notes | Reference |
| 2,6-Dichlorobenzonitrile | Potassium Methoxide, DMF | 99.0 | High yield, one step. | [1] |
| 2,6-Dinitrobenzonitrile | - | 81 | Difficult to source starting material, long reaction time. | [1] |
| m-Dimethoxybenzene | Me₃SiCl, ClSO₂NCO | 56.0 | Expensive reagents. | [1] |
| 2,6-Dimethoxyaniline | NaNO₂, HCl, CuCN | Moderate to Good | Multi-step, requires careful control of conditions. | General Sandmeyer |
| 2,6-Dimethoxybenzaldehyde | NH₂OH·HCl, DMSO | Good | Two-step from the aldehyde, solvent-free options available. | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dichlorobenzonitrile[1]
Materials:
-
2,6-Dichlorobenzonitrile
-
Potassium methoxide (80%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or hydrogen atmosphere, dissolve 2,6-dichlorobenzonitrile (2.00 mmol) and 80% potassium methoxide (8.00 mmol) in 5 mL of anhydrous DMF.
-
Heat the reaction mixture to 100°C and stir for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 5 mL of water.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the organic solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
Protocol 2: General Procedure for the Conversion of 2,6-Dimethoxybenzaldehyde to this compound[3]
Materials:
-
2,6-Dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Dimethyl sulfoxide (DMSO) (optional, for solvent-based method)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium bicarbonate
Procedure (Solvent-Free):
-
In a reaction vial, mix 2,6-dimethoxybenzaldehyde (2.0 mmol) and hydroxylamine hydrochloride (2.2 mmol).
-
Heat the mixture in a sand bath at 100°C for 60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate (50 mL).
-
Wash the organic layer with water (1 x 20 mL) and then with saturated aqueous sodium bicarbonate (1 x 20 mL).
-
Dry the organic layer over anhydrous potassium carbonate.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound via SNAr.
References
Technical Support Center: Synthesis of 2,6-Dimethoxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent laboratory and industrial synthesis method is the nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with a methoxide source, such as sodium methoxide (NaOMe) or potassium methoxide (KOMe), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
Q2: What are the primary byproducts I should be aware of in this synthesis?
The most common byproducts include:
-
2-Methoxy-6-chlorobenzonitrile: This is the intermediate product of the reaction and can remain if the reaction does not proceed to completion.[1]
-
2,6-Dimethoxybenzamide: This can form due to the hydrolysis of the nitrile group of the final product, particularly during aqueous workup.
-
Unreacted 2,6-Dichlorobenzonitrile: Incomplete reaction will leave the starting material as an impurity.
-
Byproducts from starting material impurities: Commercial 2,6-dichlorobenzonitrile may contain impurities such as 2,6-dichlorotoluene, 2-chlorobenzonitrile, and 2,5-dichlorobenzonitrile, which may be carried through the reaction.[2]
Q3: How can I minimize the formation of the mono-substituted byproduct, 2-methoxy-6-chlorobenzonitrile?
To minimize the formation of 2-methoxy-6-chlorobenzonitrile, it is crucial to ensure the reaction goes to completion. This can be achieved by:
-
Using a sufficient excess of the methoxide reagent.
-
Allowing for an adequate reaction time. For example, extending the reaction time from 0.5 hours to 2 hours can significantly increase the yield of the desired product and reduce the amount of the mono-substituted intermediate.[1]
-
Maintaining the appropriate reaction temperature.
Q4: How can I prevent the hydrolysis of the nitrile group to the amide?
Hydrolysis to 2,6-dimethoxybenzamide typically occurs during the workup stage. To mitigate this:
-
Minimize the contact time with water, especially under acidic or basic conditions.
-
Maintain a low temperature during the aqueous workup.
-
Use a non-aqueous workup if the subsequent steps allow.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 2-methoxy-6-chlorobenzonitrile in the final product | Incomplete reaction. | - Increase the molar excess of sodium methoxide.- Extend the reaction time.- Ensure the reaction temperature is maintained at the optimal level (e.g., 65-100°C).[1] |
| Presence of 2,6-dimethoxybenzamide | Hydrolysis of the nitrile group during workup. | - Perform the aqueous quench at a low temperature.- Minimize the duration of the aqueous workup.- Neutralize the reaction mixture carefully before extraction. |
| Unreacted 2,6-dichlorobenzonitrile detected | Insufficient methoxide or reaction time. | - Verify the quality and stoichiometry of the sodium methoxide.- Increase reaction time and/or temperature as appropriate. |
| Presence of unexpected peaks in GC/LC-MS analysis | Impurities in the starting 2,6-dichlorobenzonitrile. | - Analyze the starting material for purity before use.- Consider purifying the starting material if significant impurities are detected.[2] |
| Low overall yield | - Incomplete reaction.- Product loss during workup and purification. | - Optimize reaction conditions as described above.- Ensure efficient extraction and recrystallization procedures.- Dry all reagents and solvents thoroughly, as moisture can consume the methoxide reagent. |
Quantitative Data on Byproduct Formation
The following table summarizes quantitative data on the formation of the primary byproduct, 2-methoxy-6-chlorobenzonitrile, under different reaction times.
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion of 2,6-Dichlorobenzonitrile (%) | Yield of 2-Methoxy-6-chlorobenzonitrile (%) | Yield of this compound (%) | Reference |
| 2,6-Dichlorobenzonitrile | Sodium Methoxide (80%) | DMF | 100 | 0.5 | 88.7 | 83.8 | 4.9 | [1] |
| 2,6-Dichlorobenzonitrile | Sodium Methoxide | DMF | 65 | 2 | >98 | Not Reported | 89.2 | [1] |
Experimental Protocols
Synthesis of this compound from 2,6-Dichlorobenzonitrile
This protocol is based on a literature procedure.[1]
Materials:
-
2,6-Dichlorobenzonitrile
-
Sodium methoxide (or Potassium methoxide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichlorobenzonitrile in anhydrous DMF.
-
Add sodium methoxide to the solution. A typical molar ratio of sodium methoxide to 2,6-dichlorobenzonitrile is between 2:1 and 5:1.[1]
-
Heat the reaction mixture to a temperature between 65°C and 100°C.[1]
-
Stir the reaction for 2 to 24 hours, monitoring the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization to yield this compound as white, needle-like crystals.
Visualizations
Caption: Reaction pathway showing the formation of the intermediate and hydrolysis byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Crude 2,6-Dimethoxybenzonitrile
Welcome to the technical support center for the purification of crude 2,6-Dimethoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization Issues | ||
| Oiling out during cooling | The solution is too concentrated, or the cooling rate is too rapid. The chosen solvent may also be inappropriate. | Reheat the solution to redissolve the oil. Add a small amount of the primary (good) solvent to decrease saturation. Allow the solution to cool more slowly by insulating the flask. Consider a different solvent system. |
| Low or no crystal formation | The solution is not sufficiently saturated (too much solvent was used). Nucleation has not initiated in a supersaturated solution. | Boil off some of the solvent to increase the concentration and allow it to cool again. Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound to induce crystallization. |
| Low recovery of purified product | Too much solvent was used, keeping the product dissolved. The solution was not cooled sufficiently. Crystals were washed with a solvent that was not cold, leading to redissolving. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | Rapid crystal growth may have trapped impurities. The washing step was insufficient. | Repeat the recrystallization process, ensuring a slow cooling rate to allow for the formation of pure crystals. Wash the crystals thoroughly with ice-cold solvent on the filter. |
| Column Chromatography Issues | ||
| The compound does not elute from the column | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar compounds, a small amount of methanol can be cautiously added to the eluent. |
| Poor separation of this compound from impurities | The polarity difference between the product and the impurity is insufficient in the chosen eluent. The column may be overloaded with the crude mixture. The column was not packed properly, leading to channeling. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Try a different solvent system to alter selectivity. Reduce the amount of crude material loaded onto the column or use a larger column. Ensure the column is packed uniformly without any cracks or air bubbles. |
| Streaking of spots on TLC or broad bands on the column | The sample is too concentrated when spotted on the TLC plate or loaded onto the column. The compound may be slightly acidic or basic, interacting strongly with the silica gel. | Dilute the sample before spotting on the TLC plate. Load a more dilute solution onto the column. Add a small amount of a modifier to the eluent, such as a trace of acetic acid for acidic compounds or triethylamine for basic compounds, to improve the peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route.
-
From 1,3-dimethoxybenzene: The most common impurity is unreacted 1,3-dimethoxybenzene.
-
From 2,6-dichlorobenzonitrile: Potential impurities include unreacted 2,6-dichlorobenzonitrile, the hydrolysis byproduct 2,6-dichlorobenzamide, and over-chlorinated aromatic compounds.[1][2]
Q2: What is a good starting point for a recrystallization solvent system?
A2: A mixed solvent system is often effective. A good starting point is a polar solvent in which this compound is soluble when hot, combined with a non-polar "anti-solvent" in which it is insoluble. Ethanol/water or isopropanol/water are common choices for aromatic compounds. One patent describes a recrystallization process that resulted in a high yield (89.2%) and purity (>98.0%), though the specific solvent was not disclosed.[3]
Q3: How do I choose a solvent system for column chromatography?
A3: The ideal solvent system should provide good separation between this compound and its impurities on a TLC plate. A common system is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by running TLC plates with varying solvent ratios. Aim for an Rf value of approximately 0.2-0.4 for the this compound to ensure good separation on the column.
Q4: My purified product has a yellowish tint. How can I remove the color?
A4: Colored impurities can sometimes be removed by treating the solution of the crude product with activated charcoal before the hot filtration step in recrystallization. The colored impurities adsorb to the surface of the charcoal.
Q5: What are the physical properties of pure this compound?
A5: Pure this compound is a white, needle-like crystalline solid. Its melting point is in the range of 119-120°C.[3]
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently to boiling while stirring to ensure complete dissolution.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth, insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 to 4:1 v/v). The ideal solvent system will give a clear separation between the product and impurities, with an Rf value for the product between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value/Range |
| Recrystallization | Solvent System | Ethanol/Water, Isopropanol/Water |
| Expected Yield | >80% (highly dependent on the purity of the crude material) | |
| Expected Purity | >98%[3] | |
| Column Chromatography | Stationary Phase | Silica Gel |
| Mobile Phase | Hexanes/Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | |
| Typical Rf of Product | 0.2 - 0.4 in the selected eluent | |
| Expected Purity | >99% |
Visual Diagrams
Caption: General workflow for the recrystallization of this compound.
Caption: General workflow for the column chromatography purification.
Caption: Decision-making workflow for purification strategy.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yield in 2,6-Dimethoxybenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 2,6-dimethoxybenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of this compound via common synthetic routes.
Method 1: Cyanation of 1,3-Dimethoxybenzene via Ortho-Lithiation
This method involves the deprotonation of 1,3-dimethoxybenzene at the C2 position with a strong base, followed by quenching with a cyanating agent. Low yields are a common issue due to the steric hindrance at the target position and the sensitivity of the reagents.
Problem: Low or No Product Yield
| Possible Cause | Recommended Action |
| Inactive Organolithium Reagent (e.g., n-BuLi) | The concentration of commercially available n-BuLi can decrease over time. Titrate the n-BuLi solution before use to determine its exact molarity and ensure accurate stoichiometry.[1] |
| Presence of Moisture | Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] |
| Incorrect Reaction Temperature | Lithiation of 1,3-dimethoxybenzene is typically performed at 0°C.[1][2] Temperatures that are too low may slow the reaction, while higher temperatures can lead to side reactions and decomposition of the lithiated intermediate. |
| Inefficient Cyanating Agent | The choice of cyanating agent is critical. Agents like N-cyanosuccinimide or cyanogen bromide can be used. Ensure the cyanating agent is pure and added at a low temperature (e.g., -78°C) to prevent side reactions. |
| Poor Regioselectivity | While the methoxy groups direct lithiation to the C2 position, competing deprotonation at other sites can occur. Adhere to established reaction times and temperatures to maximize selectivity for the desired isomer.[1] |
Method 2: Sandmeyer Reaction of 2,6-Dimethoxyaniline
The Sandmeyer reaction is a versatile method for introducing a nitrile group, but it involves the careful formation and reaction of a diazonium salt.[3][4] Low yields can result from decomposition of this intermediate or incomplete conversion.
Problem: Low Yield of this compound
| Possible Cause | Recommended Action |
| Decomposition of Diazonium Salt | Diazonium salts are often unstable at elevated temperatures. Prepare the diazonium salt at a low temperature (typically 0-5°C) and use it immediately in the subsequent cyanation step. |
| Incomplete Diazotization | Ensure the complete conversion of the starting aniline to the diazonium salt. This may require adjusting the stoichiometry of sodium nitrite and the acid used (e.g., HCl). |
| Side Reactions | The aryl radical intermediate in the Sandmeyer reaction can participate in side reactions, such as dimerization to form biaryls.[3] Use of a well-prepared, reactive CuCN solution is crucial. |
| Poor Quality of Copper(I) Cyanide | The reactivity of CuCN can vary. Ensure it is a fine, reactive powder. Some protocols recommend preparing the CuCN solution fresh. |
| Precipitation of Diazonium Salt | Some diazonium salts may precipitate from the reaction mixture, reducing their availability for the cyanation step. Ensure adequate solvent is present to maintain solubility. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally provides the highest yield for this compound?
A1: The nucleophilic aromatic substitution of 2,6-dichlorobenzonitrile with sodium or potassium methoxide in a polar aprotic solvent like DMF has been reported to produce yields as high as 99%.[5] However, the availability and cost of the starting material, 2,6-dichlorobenzonitrile, should be considered.
Q2: I am observing the formation of isomeric impurities when functionalizing 1,3-dimethoxybenzene. How can I improve the regioselectivity for the 2,6-isomer?
A2: The direct functionalization of 1,3-dimethoxybenzene at the C2 position is challenging due to steric hindrance from the two adjacent methoxy groups. Electronically, the C4 position is more favored for electrophilic substitution.[1] For ortho-lithiation, maintaining a low temperature (0°C) during the deprotonation step is critical to favor the kinetically controlled C2 lithiation.[1][2]
Q3: My Sandmeyer reaction is not working well. What are the most critical parameters to control?
A3: The most critical parameters for a successful Sandmeyer reaction are temperature control during diazotization (0-5°C) to prevent premature decomposition of the diazonium salt, and the use of a reactive copper(I) cyanide catalyst to ensure efficient conversion of the diazonium salt to the nitrile.[3][4][6]
A4: Yes, alternative routes exist. For instance, one could start from 2,6-dimethoxybenzoic acid, convert it to the corresponding amide, and then dehydrate the amide to the nitrile.[7][8] Another reported, albeit challenging, route begins with 2,6-dinitrobenzonitrile, which can yield this compound in 81% yield, but the reaction time is long and the starting material is not easily sourced.[5]
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from a patented procedure with high reported yields.[5]
Materials:
-
2,6-Dichlorobenzonitrile
-
Sodium methoxide (or potassium methoxide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
An inert gas (Nitrogen or Argon)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,6-dichlorobenzonitrile (1 eq.) and sodium methoxide (2-4 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 100°C for 0.5-2 hours.
-
Monitor the reaction progress by gas chromatography or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction solution into water and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the solid to obtain pure this compound. A reported yield for a similar process is up to 99.0%.[5]
Protocol 2: Synthesis via Sandmeyer Reaction
This is a general protocol for the Sandmeyer reaction. Optimization may be required.
Materials:
-
2,6-Dimethoxyaniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Water
Procedure:
-
Diazotization:
-
Dissolve 2,6-dimethoxyaniline (1 eq.) in an aqueous solution of HCl.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 eq.) in water, keeping the temperature below 5°C.
-
Stir the mixture for 15-30 minutes at this temperature to form the diazonium salt solution.
-
-
Cyanation:
-
In a separate flask, prepare a solution of CuCN (1.2 eq.) and NaCN (1.3 eq.) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure completion.
-
-
Workup:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Below are diagrams illustrating key experimental workflows and reaction pathways.
Caption: Workflow for the ortho-lithiation synthesis route.
Caption: Key intermediates in the Sandmeyer reaction pathway.
Caption: A logical troubleshooting flowchart for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]
- 8. WO2014013512A1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Optimizing Synthesis of 2,6-Dimethoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,6-dimethoxybenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly from 2,6-dichlorobenzonitrile via nucleophilic aromatic substitution with sodium methoxide.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material (2,6-Dichlorobenzonitrile) | Inactive or Insufficient Sodium Methoxide: Sodium methoxide is hygroscopic and can degrade upon exposure to moisture. | - Use fresh, anhydrous sodium methoxide from a reputable supplier. - Ensure the reagent is stored under an inert atmosphere. - Consider using a slight excess of sodium methoxide (refer to stoichiometry table below). |
| Presence of Moisture in the Reaction: Water will react with and consume the sodium methoxide, preventing the desired reaction. | - Use anhydrous N,N-dimethylformamide (DMF). - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Low Reaction Temperature: The nucleophilic aromatic substitution may be too slow at lower temperatures. | - Ensure the reaction temperature is maintained at the optimal level (e.g., 65-100°C), as indicated in established protocols.[1] | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC, or HPLC). - Extend the reaction time if starting material is still present. | |
| Formation of Mono-substituted Byproduct (2-Methoxy-6-chlorobenzonitrile) | Insufficient Sodium Methoxide: A substoichiometric amount of the nucleophile will lead to incomplete substitution. | - Ensure at least two equivalents of sodium methoxide are used for each equivalent of 2,6-dichlorobenzonitrile. An excess may be beneficial to drive the reaction to completion.[1] |
| Low Reaction Temperature or Short Reaction Time: The second substitution is likely slower than the first. | - Increase the reaction temperature or prolong the reaction time to favor the formation of the di-substituted product.[1] | |
| Complex Product Mixture / Low Yield of Desired Product | Side Reactions Due to High Temperatures: Very high temperatures can lead to decomposition of the starting materials, reagents, or product. | - Optimize the reaction temperature. While heating is necessary, excessive temperatures should be avoided. Refer to the data tables for recommended ranges. |
| Impure Starting Materials: Impurities in the 2,6-dichlorobenzonitrile can lead to side reactions. | - Use high-purity starting materials.[2] | |
| Difficulty in Product Isolation and Purification | Product Precipitation During Workup: The product may precipitate out of solution upon addition of water. | - After quenching the reaction with water, ensure efficient extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[1] |
| Inefficient Purification: Co-elution of the product with starting material or the mono-substituted byproduct during column chromatography. | - Utilize an optimized solvent system for column chromatography. - Recrystallization from an appropriate solvent can also be an effective purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound from 2,6-dichlorobenzonitrile?
A1: Yields can vary significantly depending on the reaction conditions. With optimized conditions, such as using a molar ratio of sodium methoxide to 2,6-dichlorobenzonitrile of approximately 3.2:1 and reacting at 65°C for 2 hours in DMF, a yield of around 89% can be achieved.[1] Higher temperatures (e.g., 100°C) with a 4:1 molar ratio of potassium methoxide can lead to yields of up to 99%.[1]
Q2: What is the main byproduct I should look out for in this reaction?
A2: The primary byproduct is typically the mono-substituted intermediate, 2-methoxy-6-chlorobenzonitrile.[1] Its formation is favored when an insufficient amount of sodium methoxide is used or when the reaction is not allowed to proceed to completion.
Q3: Why is it crucial to use anhydrous solvents and reagents?
A3: Sodium methoxide is a strong base and will readily react with any water present. This will not only consume your reagent, leading to lower yields, but the resulting sodium hydroxide can also potentially lead to unwanted side reactions.
Q4: Can I use other alkoxides or solvents for this synthesis?
A4: Yes, the reaction can be performed with other sodium alkoxides, such as sodium ethoxide or sodium n-butoxide, to yield the corresponding 2,6-dialkoxybenzonitriles.[1] Other polar aprotic solvents like dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), or hexamethylphosphoramide (HMPA) can also be used.[1]
Q5: How can I effectively monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2,6-dichlorobenzonitrile spot and the appearance of the product spot. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to determine the ratio of starting material, mono-substituted intermediate, and the final product.
Data Presentation
Table 1: Effect of Stoichiometry and Temperature on Yield
| Molar Ratio (Alkoxide:Dichlorobenzonitrile) | Alkoxide | Temperature (°C) | Time (h) | Conversion of Dichlorobenzonitrile (%) | Yield of this compound (%) | Reference |
| 2:1 | Sodium Methoxide | 100 | 0.5 | 88.7 | 4.9 | [1] |
| 3.2:1 | Sodium Methoxide | 65 | 2 | >98 | 89.2 | [1] |
| 4:1 | Potassium Methoxide | 100 | 2 | 99.0 | 99.0 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Optimized for High Yield)
This protocol is adapted from a literature procedure.[1]
Materials:
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2,6-Dichlorobenzonitrile
-
Sodium Methoxide
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Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Water
Procedure:
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To a dry, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2,6-dichlorobenzonitrile (0.20 mol, 34.40 g) and anhydrous DMF (200 mL).
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Stir the mixture to dissolve the starting material.
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Add sodium methoxide (0.64 mol, 43.2 g) to the solution.
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Heat the reaction mixture to 65°C and stir for 2 hours.
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After 2 hours, cool the reaction mixture to room temperature.
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Pour the reaction mixture into water (500 mL).
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure.
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Recrystallize the resulting solid to obtain pure this compound as white, needle-like crystals.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Identifying and removing impurities from 2,6-Dimethoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethoxybenzonitrile. The information is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities in this compound, particularly when synthesized via nucleophilic aromatic substitution from 2,6-dichlorobenzonitrile, include:
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Unreacted Starting Material: 2,6-Dichlorobenzonitrile may be present if the reaction has not gone to completion.
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Mono-substituted Intermediate: 2-Chloro-6-methoxybenzonitrile is a common byproduct where only one of the chloro groups has been substituted by a methoxy group.
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Hydrolysis Product: 2,6-Dimethoxybenzamide can form if the nitrile group undergoes hydrolysis during the reaction or workup.
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Residual Solvents: Solvents used in the synthesis, such as N,N-Dimethylformamide (DMF), or in the purification, may be present in the final product.
Q2: What analytical techniques are recommended for identifying impurities in this compound?
A2: Several analytical techniques can be employed for impurity profiling:
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Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the purity of a sample and to determine an appropriate solvent system for column chromatography.
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Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities.[1]
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve and quantify impurities.[2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of impurities if they are present in sufficient quantities.
Q3: What is the expected melting point of pure this compound?
A3: The literature melting point for pure this compound is in the range of 119-120°C.[4] A broad melting point range or a melting point lower than this range can indicate the presence of impurities.
Troubleshooting Guides
Purification by Recrystallization
Issue: Low yield of crystals after recrystallization.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution was not cooled for a sufficient amount of time. | Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize crystal formation.[5] |
| The crystals were washed with a solvent that was not ice-cold. | Always use ice-cold solvent to wash the crystals to minimize dissolution of the product. |
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The solution is too concentrated. | Reheat the solution to dissolve the oil, then add a small amount of the primary solvent to decrease the saturation before cooling again.[6] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[5] |
Purification by Column Chromatography
Issue: Poor separation of this compound from an impurity.
| Possible Cause | Troubleshooting Step |
| The solvent system (eluent) is not optimal. | Use TLC to test different solvent systems. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. Vary the ratio to achieve good separation.[7] |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded onto the column. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often effective.[7] |
Issue: The product is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[7] |
Data Presentation
The following table provides representative data on the purity of this compound before and after purification. Note: This data is illustrative and may not represent actual experimental results.
| Sample | Purification Method | Purity (%) | Major Impurities Detected |
| Crude Product | None | 85.2 | 2,6-Dichlorobenzonitrile (8.5%), 2-Chloro-6-methoxybenzonitrile (5.1%), 2,6-Dimethoxybenzamide (1.2%) |
| After Recrystallization | Ethanol/Water | 98.5 | 2,6-Dichlorobenzonitrile (0.8%), 2-Chloro-6-methoxybenzonitrile (0.7%) |
| After Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | 99.7 | 2-Chloro-6-methoxybenzonitrile (0.3%) |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
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Preparation of the TLC Plate: On a silica gel TLC plate, draw a faint baseline with a pencil approximately 1 cm from the bottom.
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Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline. Also spot solutions of the suspected impurities (if available) for comparison.
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Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, starting with a 4:1 ratio). Ensure the solvent level is below the baseline.
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Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. This compound and its common impurities are UV active.
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Analysis: Calculate the Retention Factor (Rf) for each spot. A single spot for the sample lane indicates a relatively pure compound. The presence of multiple spots suggests impurities.
Protocol 2: Purification by Recrystallization
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Solvent Selection: A mixed solvent system of ethanol and water is a good starting point, as it is effective for similar aromatic compounds.[5][6]
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Addition of Anti-solvent: While the solution is hot, slowly add hot water dropwise until the solution becomes slightly cloudy.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
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Preparation of the Column: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.[7]
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 4:1 or 2:1 hexane:ethyl acetate) to elute the compounds from the column.[7]
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Fraction Collection: Collect the eluent in fractions.
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Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship for identifying impurities and selecting a suitable purification method.
References
Challenges in the purification of 2,6-Dimethoxybenzonitrile at large scale
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of 2,6-Dimethoxybenzonitrile.
Troubleshooting Guides
Recrystallization Issues at Large Scale
Recrystallization is a primary method for the purification of this compound. However, scaling up this process can present several challenges.
Problem: Low Yield of Crystalline Product
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the crude this compound at elevated temperatures but have low solubility at cooler temperatures. A solvent system where the compound is highly soluble in one solvent and poorly soluble in another (miscible) can also be effective. |
| Excessive Solvent Volume | Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling. At a large scale, it is crucial to determine the optimal solvent ratio through lab-scale experiments before proceeding. |
| Rapid Cooling | Fast cooling can lead to the formation of small, impure crystals and trap impurities within the crystal lattice. A programmed, gradual cooling profile is recommended for large batches to allow for the growth of larger, purer crystals. |
| Premature Crystallization | If the product crystallizes during hot filtration to remove insoluble impurities, significant yield loss can occur. Ensure that the filtration apparatus is adequately heated during the transfer of the hot, saturated solution. |
Problem: "Oiling Out" Instead of Crystallization
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than solid crystals.
| Potential Cause | Troubleshooting Steps |
| High Solute Concentration | The solution may be supersaturated to a point where the solute's solubility is exceeded above its melting point. Try reheating the mixture and adding a small amount of additional hot solvent to reduce the concentration slightly. |
| Rapid Temperature Drop | A sudden decrease in temperature can induce oiling out. Employ a slower, more controlled cooling process. Insulating the crystallizer can facilitate gradual cooling. |
| Inadequate Agitation | Proper mixing is essential at a large scale to ensure uniform temperature and concentration throughout the vessel. Inadequate agitation can lead to localized supersaturation and oiling out. |
| Presence of Impurities | Certain impurities can inhibit crystallization and promote the formation of an oil. An initial purification step, such as a carbon treatment to remove colored impurities, may be beneficial. |
Problem: Product Purity Does Not Meet Specifications
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of Impurities | If impurities have similar solubility profiles to this compound, they may co-crystallize. A secondary recrystallization from a different solvent system may be necessary. |
| Insufficient Washing | Inadequate washing of the filtered crystals can leave behind mother liquor containing impurities. Wash the filter cake with a minimal amount of ice-cold, fresh solvent. |
| Incomplete Reaction | The most likely impurities from the synthesis of this compound starting from 2,6-dichlorobenzonitrile are the unreacted starting material and the mono-substituted intermediate, 2-methoxy-6-chlorobenzonitrile.[1] Ensure the initial reaction goes to completion to minimize these impurities. |
Large-Scale Chromatography Issues
For high-purity requirements, preparative chromatography may be employed. Scaling up this technique comes with its own set of challenges.
Problem: Poor Separation of Impurities
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | The solvent system may not have sufficient selectivity for the target compound and its impurities. Method development at the analytical scale is crucial to identify an optimal mobile phase before scaling up. A common starting point for benzonitrile derivatives is a reverse-phase column with a mobile phase of acetonitrile and water.[2] |
| Column Overloading | Exceeding the loading capacity of the column will lead to broad, overlapping peaks. The loading capacity should be determined through small-scale experiments and scaled linearly with the column volume. |
| Poor Column Packing | Voids or channels in the stationary phase bed can lead to poor separation efficiency. Ensure the column is packed uniformly and tested for performance before use. |
Problem: High Solvent Consumption and Cost
| Potential Cause | Troubleshooting Steps |
| Inefficient Method | A long run time with a high flow rate will result in significant solvent usage. Optimize the method to achieve the desired separation in the shortest possible time. |
| Inappropriate Column Dimensions | The column size should be appropriate for the amount of material being purified. Using an unnecessarily large column will increase solvent consumption. |
| Solvent Recycling | For isocratic separations, consider implementing a solvent recycling system to reduce waste and cost. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in crude this compound?
A1: Based on a common synthetic route starting from 2,6-dichlorobenzonitrile, the most probable process-related impurities are unreacted 2,6-dichlorobenzonitrile and the mono-substituted intermediate, 2-methoxy-6-chlorobenzonitrile.[1] Other potential impurities could arise from side reactions or impurities in the starting materials. A thorough impurity profile should be established for your specific process.[3][4]
Q2: What is a good starting point for selecting a recrystallization solvent for this compound?
A2: While specific solubility data is not widely published, a patent for the synthesis of this compound mentions a workup that involves dissolving the crude solid in an organic solvent followed by recrystallization.[1] For aromatic nitriles, common solvents for recrystallization include alcohols (like ethanol or isopropanol), ketones (like acetone), esters (like ethyl acetate), and hydrocarbon solvents (like heptane or toluene), or mixtures thereof.[5] A good starting point would be to test the solubility in a range of these solvents at room temperature and at their boiling points to find a suitable candidate or a solvent/anti-solvent pair.
Q3: My this compound product is off-color. How can I remove the color?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. The colored impurities adsorb to the surface of the carbon, which can then be removed by hot filtration before crystallization.
Q4: How can I assess the stability of this compound during purification and storage?
A4: Forced degradation studies are a valuable tool to understand the intrinsic stability of the molecule.[6][7][8] This involves subjecting the compound to stress conditions such as heat, acid, base, oxidation, and light. The results of these studies can help in developing a stability-indicating analytical method, which can then be used to monitor the purity of the product during purification and over its shelf life.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Melting Point | 119-120 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
Table 2: Example Solubility Data Template for this compound
Note: The following data is a template and should be determined experimentally for your specific batch of material.
| Solvent | Solubility at 20°C (g/100mL) | Solubility at 70°C (g/100mL) |
| Ethanol | To be determined | To be determined |
| Isopropanol | To be determined | To be determined |
| Acetone | To be determined | To be determined |
| Ethyl Acetate | To be determined | To be determined |
| Toluene | To be determined | To be determined |
| Heptane | To be determined | To be determined |
| Water | To be determined | To be determined |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Recrystallization
-
Solvent Selection: Based on laboratory-scale trials, select a suitable solvent or solvent system that provides a good balance of yield and purity.
-
Dissolution: Charge the crude this compound to a clean, appropriately sized reactor. Add the calculated amount of the primary solvent. Heat the mixture with agitation to the desired temperature until all the solid has dissolved.
-
Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated carbon. Reheat and agitate for a short period.
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Hot Filtration: Filter the hot solution through a pre-heated filter to remove any insoluble impurities or activated carbon.
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Crystallization: Transfer the hot, clear filtrate to a crystallizer. Cool the solution according to a pre-determined cooling profile with controlled agitation to induce crystallization. If using an anti-solvent, add it slowly to the solution at a controlled rate.
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Isolation: Once the crystallization is complete and the slurry has reached the final temperature, collect the crystals by filtration (e.g., using a centrifuge or filter press).
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Washing: Wash the filter cake with a minimal amount of chilled, fresh solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the melting point until a constant weight is achieved.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add a dilute acid (e.g., 0.1 N HCl). Heat the solution and monitor for degradation over time.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add a dilute base (e.g., 0.1 N NaOH). Heat the solution and monitor for degradation.
-
Oxidation: Dissolve the compound in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂). Monitor for degradation at room temperature.
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Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) and monitor for degradation.
-
Photodegradation: Expose the solid compound to UV and visible light and monitor for degradation.
-
-
Method Development:
-
Analyze the stressed samples by HPLC using a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile/water gradient).
-
Optimize the gradient, flow rate, and detection wavelength to achieve baseline separation of the parent compound from all degradation products.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: A typical workflow for the large-scale purification of this compound by recrystallization.
Caption: A logical troubleshooting workflow for common issues in the purification of this compound.
References
- 1. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]
- 2. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ijcrt.org [ijcrt.org]
- 4. iajps.com [iajps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
Preventing side reactions in the formylation of 1,3-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formylation of 1,3-dimethoxybenzene to produce 2,4-dimethoxybenzaldehyde and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 1,3-dimethoxybenzene?
A1: The most common and effective methods for the formylation of the electron-rich 1,3-dimethoxybenzene are the Vilsmeier-Haack and Gattermann reactions. The Rieche reaction is also a viable method, though it may present challenges with regioselectivity. The Duff and Reimer-Tiemann reactions are generally less suitable for phenol ethers like 1,3-dimethoxybenzene and are more effective for phenols.[1]
Q2: What is the primary product of the formylation of 1,3-dimethoxybenzene?
A2: The primary and desired product of the formylation of 1,3-dimethoxybenzene is 2,4-dimethoxybenzaldehyde.[2] This is due to the ortho- and para-directing effects of the two methoxy groups, with the 4-position being the most sterically accessible and electronically activated site for electrophilic aromatic substitution.
Q3: What are the potential side reactions and byproducts in the formylation of 1,3-dimethoxybenzene?
A3: The primary side reaction of concern is the formation of isomeric and di-formylated products.
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Isomeric Byproducts: The formation of 2,6-dimethoxybenzaldehyde is a known side product, particularly in the Rieche reaction.[1] While generally less favored in the Vilsmeier-Haack reaction due to steric hindrance, it can still be formed in small amounts.
-
Di-formylation: Under forcing conditions, such as high temperatures or a large excess of the formylating agent, di-formylation can occur to yield 2,4-diformyl-1,3-dimethoxybenzene.
-
Polymeric Materials: The formation of dark, tarry residues can occur, especially if the reaction overheats or if impurities are present in the starting materials.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the formylation reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any potential side products.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent (formed from DMF and POCl₃).[3] | Ensure all glassware is thoroughly dried before use. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). It is recommended to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[3] |
| Insufficiently Reactive Substrate: While 1,3-dimethoxybenzene is an activated substrate, impurities can decrease its reactivity. | Use purified 1,3-dimethoxybenzene. Ensure the absence of any electron-withdrawing impurities. |
| Incomplete Reaction: The reaction time or temperature may be insufficient to drive the reaction to completion. | Monitor the reaction by TLC until the starting material is consumed.[2] If the reaction is sluggish, consider gradually increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[3] |
| Product Decomposition During Work-up: The iminium salt intermediate or the final aldehyde product may be sensitive to the work-up conditions. | Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice.[2] Neutralize the reaction mixture carefully with a mild base such as a saturated sodium acetate or sodium bicarbonate solution. |
Issue 2: Formation of Multiple Products (Observed on TLC/NMR)
| Potential Cause | Suggested Solution |
| Di-formylation: A large excess of the Vilsmeier reagent or prolonged reaction times at elevated temperatures can lead to the formation of a di-formylated byproduct. | Optimize the stoichiometry of the Vilsmeier reagent. A slight excess (e.g., 1.2 equivalents) is often sufficient.[2] Avoid unnecessarily long reaction times and high temperatures. |
| Formation of Isomeric Byproducts: While the 2,4-isomer is favored, the formation of the 2,6-isomer can occur, especially in the Rieche reaction.[1] | For higher regioselectivity towards the 2,4-isomer, the Vilsmeier-Haack reaction is generally preferred over the Rieche reaction. Careful control of the reaction temperature can also influence the isomeric ratio. |
| Decomposition: The starting material or product may be decomposing under the reaction conditions, leading to multiple spots on a TLC plate. | Ensure the reaction temperature is not too high and the reaction time is not excessive. Use purified starting materials and solvents to avoid side reactions catalyzed by impurities.[3] |
Issue 3: Formation of a Dark, Tarry Residue
| Potential Cause | Suggested Solution |
| Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic processes. Uncontrolled temperature increases can lead to polymerization and decomposition.[3] | Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF and the addition of 1,3-dimethoxybenzene. Use an ice bath to effectively manage the reaction temperature.[3] |
| Presence of Impurities: Impurities in the starting materials or solvents can act as catalysts for polymerization and other side reactions. | Use high-purity, anhydrous starting materials and solvents. |
Data Presentation
Table 1: Comparison of Formylation Methods for 1,3-Dimethoxybenzene
| Formylation Method | Reagents | Solvent | Temperature | Time | Total Yield (%) | Product(s) |
| Vilsmeier-Haack | (Chloromethylene)dimethyliminium Chloride, DMF | DMF | 0 °C to RT | 6.5 h | ~77% | 2,4-Dimethoxybenzaldehyde |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | 0 °C | 45 min | 79% | 2,4-Dimethoxybenzaldehyde (61%) and 2,6-Dimethoxybenzaldehyde (18%) |
| Gattermann | Zinc Cyanide, AlCl₃, HCl | Benzene | 45 °C | 3-5 h | ~73% (on 1,4-dimethoxybenzene) | 2,5-Dimethoxybenzaldehyde (from 1,4-dimethoxybenzene) |
Data adapted from a comparative guide on formylation methods.[1]
Experimental Protocols
Primary Method: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene
This protocol is adapted from established Vilsmeier-Haack reaction procedures.
Materials:
-
1,3-Dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Sodium acetate
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF. Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents relative to the substrate) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes.
-
Formylation Reaction: Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Slowly add the solution of 1,3-dimethoxybenzene to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt. Neutralize the solution by the addition of a saturated aqueous solution of sodium acetate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether three times. Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 2,4-dimethoxybenzaldehyde.[2]
Alternative Method: Gattermann Formylation
Materials:
-
1,3-Dimethoxybenzene
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dry Benzene
-
Dry Hydrogen chloride (HCl) gas
-
Ice bath
-
Apparatus for handling HCl gas
-
Hydrochloric acid (3N)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, a reflux condenser, and a gas inlet tube, place 1,3-dimethoxybenzene, dry benzene, and zinc cyanide. Cool the mixture in an ice bath.
-
Reaction: Pass a stream of dry hydrogen chloride gas through the rapidly stirred mixture until saturation. Add finely powdered anhydrous aluminum chloride to the mixture. Raise the temperature to 45 °C and continue stirring for 3-5 hours while passing a slow stream of HCl gas through the mixture.
-
Work-up: Pour the reaction mixture into 3N hydrochloric acid and reflux for 30 minutes. After cooling, add ethyl acetate and separate the organic layer. Extract the aqueous layer again with ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent by distillation. The resulting crude product can be purified by vacuum distillation or recrystallization to yield 2,4-dimethoxybenzaldehyde.[2]
Visualizations
Caption: Main and side reaction pathways in the formylation of 1,3-dimethoxybenzene.
References
Troubleshooting guide for the synthesis of 2,6-Dimethoxybenzonitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support and frequently asked questions for the synthesis of 2,6-dimethoxybenzonitrile.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Route 1: Nucleophilic Aromatic Substitution of 2,6-Dichlorobenzonitrile
This common and high-yielding method involves the reaction of 2,6-dichlorobenzonitrile with a methoxide source, such as sodium or potassium methoxide, in a polar aprotic solvent like DMF.[1]
Question: Why is my reaction yield low or the conversion of 2,6-dichlorobenzonitrile incomplete?
Answer: Several factors can contribute to low yields or incomplete conversion. Consider the following troubleshooting steps:
-
Moisture Contamination: The methoxide reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The presence of water will consume the methoxide and prevent the reaction from proceeding.
-
Inactive Reagent: The quality of the sodium or potassium methoxide is critical. Use a freshly opened bottle from a reputable supplier or prepare it fresh.
-
Insufficient Reagent: A molar ratio of at least 2:1 of methoxide to 2,6-dichlorobenzonitrile is required, but an excess (e.g., 4:1) can drive the reaction to completion.[1]
-
Reaction Temperature: The reaction typically requires heating (e.g., 100°C) to proceed at a reasonable rate.[1] Ensure your reaction is reaching and maintaining the target temperature.
-
Reaction Time: While some procedures report short reaction times of 0.5-2 hours, ensure you are monitoring the reaction by a suitable method (e.g., TLC or GC) to confirm completion before workup.[1]
Question: I am observing significant side products. What are they and how can they be minimized?
Answer: The primary side product is typically the mono-substituted intermediate, 2-chloro-6-methoxybenzonitrile.[1]
-
Minimization Strategy: The formation of this intermediate is usually a result of incomplete reaction. To minimize its presence, ensure a sufficient excess of the methoxide reagent is used and allow the reaction to run to completion. Increasing the reaction temperature or time may also be necessary.
Question: How can I effectively purify the final this compound product?
Answer: The crude product obtained after workup (aqueous quench, extraction, and solvent removal) is often a solid.[1]
-
Recrystallization: This is a highly effective method for purifying the product. A patent describing this synthesis reports obtaining white, needle-like crystals upon recrystallization.[1]
-
Column Chromatography: For removing stubborn impurities or separating products with similar polarities, column chromatography on silica gel is a standard and effective technique.
Route 2: Dehydration of 2,6-Dimethoxybenzamide
This classical route involves the conversion of the corresponding amide to the nitrile using a dehydrating agent.
Question: My dehydration reaction using POCl₃ is not working or gives a low yield. What could be wrong?
Answer: The dehydration of an amide to a nitrile is a robust reaction, but issues can arise.
-
Dehydrating Agent Quality: Phosphorus oxychloride (POCl₃) is sensitive to moisture and can degrade over time. Use a fresh bottle or distill it before use.
-
Reaction Temperature: The reaction often requires heating (e.g., 75-80°C) to proceed efficiently.[2] Insufficient temperature will lead to a sluggish or incomplete reaction.
-
Stoichiometry: Ensure at least one equivalent of the dehydrating agent is used. An excess may be required depending on the scale and purity of the starting material.
-
Solvent: The choice of solvent is important. A non-protic solvent like toluene is often used.[2]
Question: The workup procedure is difficult, and I am experiencing product loss. What is the best practice?
Answer: The workup for reactions involving POCl₃ requires caution.
-
Quenching: The reaction mixture should be cooled to room temperature and then quenched by slowly and carefully adding it to cold water or ice.[2] This must be done in a well-ventilated fume hood as the reaction of residual POCl₃ with water is highly exothermic and produces HCl gas.
-
Extraction: After quenching, the product must be thoroughly extracted from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery.
Frequently Asked Questions (FAQs)
Q1: What are the typical yields for the synthesis of this compound? A1: Yields are highly dependent on the chosen synthetic route. The nucleophilic substitution of 2,6-dichlorobenzonitrile with a methoxide salt can achieve very high yields, with reports ranging from 89% to as high as 99%.[1] Routes starting from 1,3-dimethoxybenzene or 2,6-dinitrobenzonitrile have been reported with lower to moderate yields of 56% and 81%, respectively, but may involve more expensive or less accessible starting materials.[1]
Q2: Which synthetic route is most suitable for large-scale industrial production? A2: The route starting from 2,6-dichlorobenzonitrile is highly favorable for industrial-scale production. This is due to its high yields, relatively short reaction times, and the availability of the starting materials.[1][3]
Q3: What are the key safety precautions to consider? A3:
-
Methoxide Reagents: Sodium and potassium methoxide are corrosive and react violently with water. Handle them in an inert atmosphere and wear appropriate personal protective equipment (PPE).
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water. All manipulations should be performed in a chemical fume hood.
-
Solvents: Use of flammable organic solvents requires proper grounding of equipment and avoiding ignition sources.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for various synthetic routes to this compound.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichlorobenzonitrile | Potassium Methoxide (80%) | DMF | 100 | 2 | 99.0 | [1] |
| 2,6-Dichlorobenzonitrile | Sodium Methoxide (80%) | DMF | 100 | 0.5 | 99.0 | [1] |
| 1,3-Dimethoxybenzene | Me₃SiCl, ClSO₂NCO | - | - | - | 56.0 | [1] |
| 2,6-Dinitrobenzonitrile | - | - | - | 43 | 81.0 | [1] |
Experimental Protocols
Protocol 1: Synthesis from 2,6-Dichlorobenzonitrile and Sodium Methoxide [1]
-
To a dry reaction flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Add 2,6-dichlorobenzonitrile (0.3440 g, 2.00 mmol) and 80% sodium methoxide (0.2701 g, 4.00 mmol).
-
Heat the reaction mixture to 100°C and stir for 30 minutes.
-
Monitor the reaction for completion using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction solution into water (5 mL).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 5 mL).
-
Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the solid by recrystallization to obtain this compound.
Protocol 2: Synthesis via Dehydration of 2,6-Dimethoxybenzamide (Adapted) [2]
-
In a dry reaction flask under a nitrogen atmosphere, dissolve 2,6-dimethoxybenzamide in a suitable anhydrous solvent (e.g., toluene).
-
Slowly add phosphorus oxychloride (POCl₃) (at least 1.2 equivalents) to the solution at room temperature.
-
Raise the temperature of the reaction mixture to 75-80°C and maintain for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a beaker of crushed ice/cold water.
-
Slowly and carefully pour the reaction mixture into the cold water with vigorous stirring in a well-ventilated fume hood.
-
Extract the product from the aqueous mixture with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the combined organic layers with a sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to afford the crude this compound, which can be further purified.
Diagrams
Caption: Common synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]
- 2. EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]
- 3. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Monitoring the Synthesis of 2,6-Dimethoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of the synthesis of 2,6-Dimethoxybenzonitrile, a key intermediate in various pharmaceutical and fine chemical applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during the reaction.
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot common problems during the synthesis of this compound, focusing on the nucleophilic aromatic substitution reaction of 2,6-Dichlorobenzonitrile with sodium methoxide.
Question: My reaction shows low or no conversion of the starting material (2,6-Dichlorobenzonitrile). What are the potential causes and solutions?
Answer:
Low or no conversion is a common issue that can stem from several factors related to reactants, reagents, and reaction conditions.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inactive Sodium Methoxide | Sodium methoxide is highly sensitive to moisture. Ensure it is freshly opened or has been stored under anhydrous conditions. Consider using a new batch. |
| Poor Solvent Quality | The solvent, typically N,N-Dimethylformamide (DMF) or similar aprotic polar solvent, must be anhydrous. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) prior to use.[1] |
| Insufficient Temperature | The reaction may require heating to proceed at a reasonable rate. Ensure the reaction mixture is reaching and maintaining the target temperature (e.g., 65-100°C).[1] Use a calibrated thermometer. |
| Inadequate Mixing | Ensure efficient stirring of the reaction mixture to facilitate contact between the reactants, especially if the sodium methoxide is not fully dissolved. |
| Short Reaction Time | The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction over a longer period using the techniques described in the experimental protocols below.[1] |
Question: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are the likely side reactions and how can I minimize them?
Answer:
The formation of byproducts can complicate purification and reduce the yield of the desired this compound.
Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Incomplete Substitution | The formation of the mono-substituted intermediate, 2-chloro-6-methoxybenzonitrile, can occur. To drive the reaction to completion, consider increasing the reaction time, temperature, or the molar equivalent of sodium methoxide.[1] |
| Hydrolysis of Nitrile | If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a primary amide (2,6-dimethoxybenzamide) or a carboxylic acid (2,6-dimethoxybenzoic acid), especially under basic conditions at elevated temperatures.[2] Ensure strictly anhydrous conditions. |
| Solvent Decomposition | At high temperatures, DMF can decompose to form dimethylamine, which can act as a nucleophile and lead to undesired byproducts. Use the recommended reaction temperature and avoid excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable TLC solvent system to monitor the reaction progress?
A1: A common solvent system for monitoring the polarity change from the less polar 2,6-Dichlorobenzonitrile to the more polar this compound is a mixture of hexane and ethyl acetate. A starting ratio of 4:1 (hexane:ethyl acetate) is recommended. The ratio can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the product spot for optimal separation.[3]
Q2: How can I visualize the spots on the TLC plate?
A2: Both 2,6-Dichlorobenzonitrile and this compound are UV active due to the aromatic ring. The spots can be visualized under a UV lamp at 254 nm.
Q3: What are the expected changes in spectroscopic data (IR and NMR) as the reaction progresses?
A3:
-
FTIR Spectroscopy: The disappearance of the C-Cl stretching bands of the starting material and the appearance of C-O stretching bands (around 1250 cm⁻¹ and 1050 cm⁻¹) from the methoxy groups are key indicators. The characteristic nitrile (C≡N) stretching peak will be present in both the starting material and the product, but its position may shift slightly (typically around 2220-2240 cm⁻¹ for aromatic nitriles).[4]
-
¹H NMR Spectroscopy: The aromatic protons of 2,6-Dichlorobenzonitrile will show a specific splitting pattern. Upon conversion to this compound, new singlets corresponding to the two methoxy groups will appear (typically around 3.8-4.0 ppm), and the chemical shifts and splitting pattern of the aromatic protons will change due to the new substituents.
Q4: Can I use GC-MS to monitor this reaction?
A4: Yes, GC-MS is an excellent technique for monitoring this reaction. It can separate and identify the starting material, product, and any potential volatile byproducts. A patent for a similar process specifies the use of gas chromatography to confirm the purity of the final product to be higher than 98.0%.[1]
Q5: My final product is difficult to purify. What are some common impurities and how can they be removed?
A5: Common impurities include unreacted 2,6-Dichlorobenzonitrile, the mono-substituted intermediate, and potential hydrolysis products. Purification can typically be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, or by column chromatography on silica gel.[1]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add a hexane:ethyl acetate (e.g., 4:1 v/v) solvent system to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Cover the chamber.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line.
-
Lane 1 (Reference): Spot a dilute solution of your starting material, 2,6-Dichlorobenzonitrile.
-
Lane 2 (Co-spot): Spot the reference solution, and then carefully spot the reaction mixture on top of it.
-
Lane 3 (Reaction Mixture): Spot a sample of the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in the prepared chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane has disappeared, and a new, more polar spot (lower Rf value) corresponding to the product is prominent.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Quench a Reaction Aliquot: Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Work-up: Quench the aliquot in a vial containing a small amount of water (e.g., 1 mL).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (e.g., 1 mL).
-
Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate or magnesium sulfate to remove any residual water.
-
Dilution: Dilute the dried organic extract with the same solvent to a suitable concentration for GC-MS analysis.
Protocol 3: Sample Preparation for ¹H NMR Analysis
-
Quench a Reaction Aliquot: Withdraw a slightly larger aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Work-up: Perform a similar aqueous work-up as described for GC-MS sample preparation, using a larger volume of water and extraction solvent.
-
Solvent Removal: After drying the organic layer, evaporate the solvent under reduced pressure.
-
Dissolution: Dissolve the resulting residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for monitoring the reaction progress.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Validation & Comparative
A Comparative NMR Analysis of 2,6-Dimethoxybenzonitrile and Structurally Related Aromatic Nitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,6-dimethoxybenzonitrile against other relevant substituted benzonitriles. The objective is to offer a clear, data-driven analysis of the structural and electronic effects of substituent placement on the benzonitrile core, supported by experimental data and protocols.
Comparative Analysis of ¹H and ¹³C NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and a selection of alternative benzonitrile derivatives. All data is presented for spectra acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of small organic molecules.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| This compound | 7.23 | t | 8.4 | H-4 |
| 6.55 | d | 8.4 | H-3, H-5 | |
| 3.90 | s | - | -OCH₃ | |
| 2-Methoxybenzonitrile | 7.57 | dd | 7.7, 1.8 | H-6 |
| 7.48 | ddd | 8.4, 7.5, 1.8 | H-4 | |
| 7.31 | d | 8.4 | H-3 | |
| 7.27 | td | 7.6, 1.0 | H-5 | |
| 3.93 | s | - | -OCH₃ | |
| 4-Methoxybenzonitrile | 7.58 | d | 8.0 | H-2, H-6 |
| 6.95 | d | 8.0 | H-3, H-5 | |
| 3.86 | s | - | -OCH₃ | |
| 2,6-Dichlorobenzonitrile | 7.48-7.32 | m | - | H-3, H-4, H-5 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 162.1 | C-2, C-6 |
| 134.1 | C-4 | |
| 116.8 | C≡N | |
| 104.3 | C-3, C-5 | |
| 99.8 | C-1 | |
| 56.4 | -OCH₃ | |
| 2-Methoxybenzonitrile | 161.5 | C-2 |
| 135.7 | C-4 | |
| 128.0 | C-6 | |
| 124.5 | C-5 | |
| 120.3 | C-3 | |
| 117.8 | C≡N | |
| 111.4 | C-1 | |
| 55.3 | -OCH₃ | |
| 4-Methoxybenzonitrile | 162.8 | C-4 |
| 133.9 | C-2, C-6 | |
| 119.2 | C≡N | |
| 114.7 | C-3, C-5 | |
| 103.9 | C-1 | |
| 55.5 | -OCH₃ | |
| 2,6-Dichlorobenzonitrile | 138.6 | C-2, C-6 |
| 133.8 | C-4 | |
| 128.1 | C-3, C-5 | |
| 114.5 | C-1 | |
| 113.4 | C≡N |
Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 16 scans are generally sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
-
Processing:
-
The Free Induction Decay (FID) is subjected to a Fourier transform.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.
-
-
Processing:
-
Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected.
-
The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).
-
Visualization of Substituent Effects on Aromatic Proton Chemical Shifts
The following diagram illustrates the general influence of electron-donating groups (EDG) like methoxy (-OCH₃) and electron-withdrawing groups (EWG) like nitrile (-CN) on the chemical shifts of aromatic protons.
A Comparative Guide to the Infrared Spectrum of 2,6-Dimethoxybenzonitrile
This guide provides a detailed analysis of the infrared (IR) spectrum of 2,6-dimethoxybenzonitrile, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and professionals in drug development, understanding the vibrational characteristics of this molecule is crucial for identification, purity assessment, and reaction monitoring. This document presents a comparative analysis of its IR spectrum with related benzonitrile derivatives, supported by experimental data and detailed protocols.
Interpreting the Vibrational Landscape of Substituted Benzonitriles
The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. In this compound, the key functional groups contributing to its characteristic spectrum are the nitrile (-C≡N) group, the aromatic ring, and the methoxy (-OCH₃) substituents. By comparing its spectrum with those of simpler, related molecules such as benzonitrile, 2-methoxybenzonitrile, and 2,6-dichlorobenzonitrile, we can confidently assign the observed absorption bands to specific vibrational modes.
The table below summarizes the key experimental IR absorption frequencies for this compound and its analogues. This quantitative data allows for a clear comparison of how substituents on the benzene ring influence the vibrational frequencies of the nitrile and other functional groups.
| Vibrational Mode | This compound (cm⁻¹) | Benzonitrile (cm⁻¹) | 2-Methoxybenzonitrile (cm⁻¹) | 2,6-Dichlorobenzonitrile (cm⁻¹) |
| Aromatic C-H Stretch | ~3000-3100 | ~3050-3100 | ~3000-3100 | ~3050-3100 |
| Aliphatic C-H Stretch | ~2840-2970 | - | ~2840-2970 | - |
| Nitrile (C≡N) Stretch | ~2230 | ~2230 | ~2230 | ~2230 |
| Aromatic C=C Stretch | ~1580, ~1470, ~1430 | ~1580, ~1490, ~1450 | ~1580, ~1490, ~1460 | ~1570, ~1540, ~1420 |
| Asymmetric C-O-C Stretch | ~1250 | - | ~1250 | - |
| Symmetric C-O-C Stretch | ~1110 | - | ~1020 | - |
| Aromatic C-H Bend | ~780 | ~760, ~690 | ~750 | ~790 |
Experimental Protocols
The acquisition of high-quality IR spectra for solid samples like this compound is paramount for accurate interpretation. The data presented in this guide was obtained using the solid film method. Below are detailed protocols for common solid sampling techniques in IR spectroscopy.[1][2][3][4][5]
Thin Solid Film Method
This technique is often preferred for its simplicity and the absence of interfering signals from a mulling agent or solvent.[2]
-
Sample Preparation : Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, acetone).[2]
-
Film Deposition : Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[2]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the initial film is too thin, another drop of the solution can be added and evaporated.[2]
-
Spectral Acquisition : Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
Potassium Bromide (KBr) Pellet Method
This method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.[1][3]
-
Sample Grinding : Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[1]
-
Pellet Formation : Transfer the finely ground mixture to a pellet press and apply high pressure to form a thin, transparent pellet.[1][3]
-
Spectral Acquisition : Place the KBr pellet in the spectrometer's sample holder to obtain the IR spectrum.
Nujol Mull Method
In this technique, the solid sample is ground with a mulling agent, typically mineral oil (Nujol), to create a fine paste.[3][4]
-
Mull Preparation : Grind a small amount of the solid sample with a drop or two of Nujol in a mortar and pestle until a smooth, uniform paste is formed.[3][4]
-
Sample Mounting : Spread a thin layer of the mull between two salt plates.
-
Spectral Acquisition : Place the sandwiched plates in the sample holder of the spectrometer. It is important to note that the Nujol itself will have characteristic C-H stretching and bending bands in the spectrum, which must be taken into account during interpretation.[4]
Logical Workflow for IR Spectrum Interpretation
The process of interpreting an IR spectrum follows a logical progression from identifying major peaks to assigning them to specific functional groups and ultimately confirming the molecular structure. The following diagram illustrates this workflow.
References
Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Analysis of 2,6-Dimethoxybenzonitrile for Structure Confirmation
For Immediate Release
This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the structural confirmation of 2,6-Dimethoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Targeted at researchers, scientists, and drug development professionals, this document outlines the experimental data and protocols necessary for informed analytical decisions.
Executive Summary
Structure elucidation is a critical step in chemical synthesis and drug development. This guide focuses on this compound (C₉H₉NO₂), a molecule of significant interest. We present a detailed analysis of its structural confirmation using Gas Chromatography-Mass Spectrometry (GC-MS) and compare its performance with Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy. Our findings indicate that while NMR and FTIR provide essential information on the chemical environment of atoms and functional groups, mass spectrometry offers unparalleled sensitivity and definitive molecular weight determination, along with characteristic fragmentation patterns crucial for unambiguous identification.
Comparison of Analytical Techniques
The structural confirmation of this compound relies on a multi-technique approach. The following table summarizes the key quantitative data obtained from mass spectrometry, NMR, and FTIR spectroscopy.
| Analytical Technique | Parameter | Observed Values for this compound | Performance Insights |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+) | m/z 163 | Provides exact molecular weight. |
| Key Fragment Ions | m/z 148, 132, 117, 102, 77 | Characteristic fragmentation pattern serves as a molecular fingerprint. | |
| Sensitivity | High (picogram to femtogram range) | Ideal for trace analysis and impurity detection. | |
| Mass Accuracy | High resolution instruments can provide < 5 ppm accuracy | Enables determination of elemental composition. | |
| ¹H NMR Spectroscopy | Chemical Shifts (δ) | ~7.5 ppm (t, 1H, Ar-H), ~6.6 ppm (d, 2H, Ar-H), ~3.9 ppm (s, 6H, -OCH₃) | Reveals the proton environment and connectivity. |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | ~160 ppm (C-OCH₃), ~134 ppm (Ar-C), ~117 ppm (C≡N), ~105 ppm (Ar-C), ~95 ppm (Ar-C), ~56 ppm (-OCH₃) | Provides information on the carbon skeleton. |
| FTIR Spectroscopy | Key Absorption Bands | ~2230 cm⁻¹ (C≡N stretch), ~1590 cm⁻¹ (C=C aromatic stretch), ~1280 cm⁻¹ (asymmetric C-O-C stretch), ~1110 cm⁻¹ (symmetric C-O-C stretch), ~2940 cm⁻¹ (C-H stretch) | Confirms the presence of key functional groups. |
Experimental Protocols
Mass Spectrometry Analysis of this compound
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a volatile organic solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.[1]
-
Transfer the final solution to a 2 mL autosampler vial.
Gas Chromatography (GC) Conditions:
-
Injection Port Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 200
-
Solvent Delay: 3 minutes
Visualizing the Workflow and Fragmentation
To aid in understanding the analytical process and the structural information obtained, the following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of this compound.
Conclusion
The structural confirmation of this compound is most robustly achieved through a combination of analytical techniques. Mass spectrometry, particularly when coupled with gas chromatography, provides definitive molecular weight information and a unique fragmentation pattern that is highly specific to the molecule's structure. While NMR and FTIR are indispensable for characterizing the chemical environment and functional groups, the high sensitivity and detailed structural fingerprint provided by GC-MS make it a cornerstone technique for the unambiguous identification and quality control of this important chemical intermediate. This guide provides the necessary data and protocols to assist researchers in applying these techniques effectively.
References
A Comparative Guide to Confirming the Purity of 2,6-Dimethoxybenzonitrile
For researchers and professionals in drug development, verifying the purity of chemical reagents is a foundational step for ensuring the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of standard analytical techniques to confirm the purity of a 2,6-Dimethoxybenzonitrile sample, complete with experimental data considerations and detailed protocols.
The primary methods for assessing the purity of a crystalline organic compound like this compound include chromatographic techniques for separation and quantification, spectroscopic methods for structural confirmation and absolute quantification, and traditional physical property measurements. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A simple melting point analysis can also serve as a rapid, preliminary check.
Comparison of Key Analytical Techniques
The selection of a purity determination method depends on the required accuracy, the nature of potential impurities, and the available instrumentation. Chromatographic techniques are excellent for separating and quantifying impurities, while qNMR offers an absolute measure of purity without needing a reference standard of the analyte itself.[1][2]
| Technique | Principle | Typical Purity Range (%) | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] | 95.0 - 99.9+ | High resolution and sensitivity; excellent for non-volatile and thermally sensitive impurities; well-established for quantitative analysis.[4][5][6] | Requires specific reference standards for impurity identification; can be more time-consuming. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.[3][7] | 95.0 - 99.9+ | High resolution for volatile compounds; provides structural information for impurity identification (MS); fast analysis times.[8][9] | Not suitable for non-volatile or thermally labile impurities; requires the analyte to be thermally stable. |
| qNMR | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[10][11] | 98.0 - 99.9+ | Provides structural confirmation and absolute purity in a single experiment; non-destructive; does not require a reference standard of the analyte.[2][12][13][14] | Lower sensitivity compared to chromatography; requires a high-field NMR spectrometer and a pure internal standard.[15] |
| Melting Point | A pure crystalline solid melts over a narrow, well-defined temperature range; impurities depress and broaden this range.[16][17] | Qualitative | Simple, rapid, and inexpensive preliminary check for crystalline solids.[18][19] | Not quantitative; insensitive to small amounts of impurities; not applicable to amorphous solids or liquids.[20] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are standard protocols for the most effective techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative analysis of this compound using a reversed-phase C18 column.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with 50% B, hold for 2 minutes.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water. Filter the solution through a 0.45 µm syringe filter before injecting 10 µL.
-
Purity Calculation: The purity is determined by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Temperature Program:
-
Initial oven temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetone. Inject 1 µL with a split ratio of 40:1.
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Calculate purity based on the relative peak area of the main component.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity value and structural confirmation.[21][22][23]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: A high-purity, stable compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., Maleic Acid or 1,4-Dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 10 mg of the chosen internal standard.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of any proton being integrated, to allow for full magnetization recovery. A D1 of 30 seconds is often a safe starting point.
-
-
Purity Calculation: Use the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral of the signal, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the internal standard.
-
Workflow and Process Visualization
A systematic approach ensures comprehensive purity analysis. The workflow typically begins with a simple, rapid check and proceeds to more sophisticated, quantitative methods if required.
Caption: Recommended workflow for the comprehensive purity analysis of this compound.
By combining these analytical techniques, researchers can confidently establish the purity of their this compound sample, ensuring the integrity of their subsequent research and development activities. For routine quality control, HPLC or GC-MS are highly effective, while qNMR should be employed when an absolute, primary measure of purity is required.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. repository.unar.ac.id [repository.unar.ac.id]
- 8. scispace.com [scispace.com]
- 9. Gas chromatography/mass spectrometry analysis of the six-ring regioisomeric dimethoxybenzyl-N-methylpiperazines (DMBMPs) | Office of Justice Programs [ojp.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chm.uri.edu [chm.uri.edu]
- 17. mt.com [mt.com]
- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 19. moravek.com [moravek.com]
- 20. web.pdx.edu [web.pdx.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ethz.ch [ethz.ch]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of the Reactivity of 2,6-Dimethoxybenzonitrile and 2,4-Dimethoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,6-dimethoxybenzonitrile and 2,4-dimethoxybenzonitrile. The isomeric positioning of the methoxy groups on the benzonitrile scaffold significantly influences the steric and electronic environment of the cyano group and the aromatic ring, leading to notable differences in their chemical behavior. This analysis is supported by established chemical principles and available experimental data on related compounds, offering valuable insights for reaction design and chemical synthesis.
The primary factor differentiating the reactivity of these two isomers is the pronounced steric hindrance in this compound. The two methoxy groups positioned ortho to the cyano group create a sterically congested environment, which can impede the approach of reagents to the nitrile functionality and the adjacent positions on the aromatic ring. In contrast, 2,4-dimethoxybenzonitrile, with methoxy groups at the ortho and para positions, presents a more accessible cyano group and aromatic system. Electronically, the methoxy groups in both isomers are electron-donating, which activates the aromatic ring towards electrophilic substitution. However, the steric effect in the 2,6-isomer is often the dominant factor governing its reactivity.
Comparison of Physicochemical Properties
| Property | This compound | 2,4-Dimethoxybenzonitrile |
| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol | 163.17 g/mol |
| Structure | Methoxy groups at C2 and C6 | Methoxy groups at C2 and C4 |
| Steric Hindrance around Cyano Group | High | Low to Moderate |
| Electronic Effect of Methoxy Groups | Electron-donating (activating) | Electron-donating (activating) |
Reactivity towards Nucleophilic Attack at the Cyano Group
The reactivity of the nitrile group towards nucleophiles, as seen in hydrolysis reactions, is expected to be significantly lower for the 2,6-isomer due to steric hindrance.
Table 1: Kinetic Data for the Hydrolysis of 2,6-Difluorobenzonitrile
| Reaction | Apparent Activation Energy (kJ·mol⁻¹) |
| 2,6-Difluorobenzonitrile Hydrolysis | 96.7 |
| 2,6-Difluorobenzamide Hydrolysis | 75.4 |
Data from a study on 2,6-difluorobenzonitrile, used here as a proxy for a sterically hindered benzonitrile.
For 2,4-dimethoxybenzonitrile, the cyano group is more accessible, and thus, it is expected to undergo hydrolysis under less forcing conditions compared to the 2,6-isomer.
Experimental Protocol: General Procedure for Acid-Catalyzed Nitrile Hydrolysis
-
Reaction Setup: The benzonitrile derivative is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or dioxane).
-
Acid Addition: A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is added to the solution.
-
Heating: The reaction mixture is heated to reflux for a period determined by the reactivity of the substrate (monitoring by TLC or HPLC is recommended).
-
Work-up: After cooling, the reaction mixture is neutralized with a base. The product carboxylic acid is then extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Reduction of the Cyano Group
The reduction of the nitrile group can yield either a primary amine or an aldehyde, depending on the reducing agent used.
-
Reduction to Amine: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that typically reduces nitriles to primary amines. Due to the steric hindrance in this compound, the reaction may require more forcing conditions (higher temperature or longer reaction time) compared to the 2,4-isomer.
-
Reduction to Aldehyde: Diisobutylaluminum hydride (DIBAL-H) is a less reactive reducing agent that can selectively reduce nitriles to aldehydes at low temperatures. The steric bulk around the nitrile in the 2,6-isomer could potentially influence the reaction rate and yield.
Experimental Protocol: General Procedure for Nitrile Reduction with LiAlH₄
-
Reaction Setup: A solution of the benzonitrile derivative in a dry ethereal solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The solution is cooled in an ice bath, and a solution of LiAlH₄ in the same solvent is added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution.
-
Purification: The resulting precipitate is filtered off, and the organic layer is dried and concentrated. The crude amine can be purified by distillation or chromatography.
Experimental Protocol: General Procedure for Nitrile Reduction with DIBAL-H
-
Reaction Setup: The benzonitrile derivative is dissolved in a dry, non-protic solvent (e.g., toluene or dichloromethane) under an inert atmosphere.
-
Cooling: The solution is cooled to a low temperature, typically -78 °C (dry ice/acetone bath).
-
Reagent Addition: A solution of DIBAL-H is added dropwise, and the reaction is stirred at this temperature for a specified time.
-
Work-up: The reaction is quenched with methanol, followed by the addition of an aqueous acid solution.
-
Purification: The product aldehyde is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by chromatography.
Reactivity in Electrophilic Aromatic Substitution
The aromatic ring in both isomers is activated by two electron-donating methoxy groups. However, the cyano group is electron-withdrawing and deactivating. The directing effects of these substituents determine the position of electrophilic attack.
-
This compound: The two methoxy groups strongly activate the ring and are ortho- and para-directing. The cyano group is meta-directing. The positions ortho to the methoxy groups are C3 and C5. The position para to the C2-methoxy group is C5, and the position para to the C6-methoxy group is C3. Therefore, electrophilic substitution is strongly directed to the C3 and C5 positions. However, the steric hindrance from the adjacent methoxy groups might influence the regioselectivity.
-
2,4-Dimethoxybenzonitrile: The C2-methoxy group directs to C1 (already substituted), C3, and C5. The C4-methoxy group directs to C3 and C5. The cyano group at C1 directs to C3 and C5. Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions. Due to the lower steric hindrance compared to the 2,6-isomer, reactions on the aromatic ring of 2,4-dimethoxybenzonitrile are expected to proceed more readily.
Experimental Protocol: General Procedure for Nitration of an Activated Aromatic Ring
-
Reaction Setup: The benzonitrile derivative is dissolved in a suitable solvent, such as acetic acid or dichloromethane.
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is prepared and cooled in an ice bath.
-
Reaction: The nitrating mixture is added dropwise to the solution of the benzonitrile derivative while maintaining a low temperature. The reaction is stirred until completion (monitored by TLC).
-
Work-up: The reaction mixture is poured onto ice, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with water and can be purified by recrystallization.
A Spectroscopic Comparison of 2,6-Dimethoxybenzonitrile and Its Precursors
This guide provides a detailed spectroscopic comparison of 2,6-dimethoxybenzonitrile and its common precursors, 2,6-dimethoxybenzaldehyde and 2,6-dimethoxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the key distinguishing features in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Understanding these spectroscopic differences is crucial for reaction monitoring, compound identification, and purity assessment in synthetic chemistry.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, 2,6-dimethoxybenzaldehyde, and 2,6-dimethoxybenzoic acid, highlighting the distinct spectral features that enable their differentiation.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| 2,6-Dimethoxybenzaldehyde | ~2970-2840 (Weak to Medium)~2820 and ~2720 (Weak)~1685 (Strong)~1250 and ~1110 (Strong) | C-H Stretch (Methoxy)C-H Stretch (Aldehyde, Fermi Doublet)C=O Stretch (Aldehyde)C-O-C Asymmetric & Symmetric Stretch (Aryl Ether)[1] |
| 2,6-Dimethoxybenzoic Acid | ~3000-2500 (Broad)~1700 (Strong)~1250 and ~1100 (Strong) | O-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-O-C Asymmetric & Symmetric Stretch (Aryl Ether) |
| This compound | ~2230 (Medium)~1250 and ~1100 (Strong) | C≡N Stretch (Nitrile)C-O-C Asymmetric & Symmetric Stretch (Aryl Ether) |
¹H NMR Spectroscopy (Chemical Shift (δ) in ppm, in CDCl₃)
| Compound | Aromatic Protons | Methoxyl Protons (-OCH₃) | Aldehyde/Carboxylic Proton |
| 2,6-Dimethoxybenzaldehyde | ~7.4 (t, 1H, H-4)~6.6 (d, 2H, H-3, H-5)[2] | ~3.9 (s, 6H)[2] | ~10.4 (s, 1H, -CHO)[2] |
| 2,6-Dimethoxybenzoic Acid | ~7.3 (t, 1H, H-4)~6.5 (d, 2H, H-3, H-5) | ~3.8 (s, 6H) | ~11.0 (br s, 1H, -COOH) |
| This compound | ~7.5 (t, 1H, H-4)~6.6 (d, 2H, H-3, H-5) | ~3.9 (s, 6H) | - |
¹³C NMR Spectroscopy (Chemical Shift (δ) in ppm, in CDCl₃)
| Compound | Aromatic Carbons | Methoxyl Carbons (-OCH₃) | Carbonyl/Nitrile Carbon |
| 2,6-Dimethoxybenzaldehyde | ~162 (C-2, C-6)~136 (C-4)~113 (C-1)~105 (C-3, C-5) | ~56 | ~190 (C=O) |
| 2,6-Dimethoxybenzoic Acid | ~158 (C-2, C-6)~132 (C-4)~112 (C-1)~104 (C-3, C-5) | ~56 | ~165 (C=O) |
| This compound | ~161 (C-2, C-6)~134 (C-4)~105 (C-3, C-5)~100 (C-1) | ~56 | ~116 (C≡N) |
Mass Spectrometry (MS)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2,6-Dimethoxybenzaldehyde | 166[2] | 165 ([M-H]⁺), 137 ([M-CHO]⁺), 107, 79[3] |
| 2,6-Dimethoxybenzoic Acid | 182[4] | 167 ([M-CH₃]⁺), 139, 124, 109 |
| This compound | 163 | 148 ([M-CH₃]⁺), 120, 105, 77 |
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the synthetic relationship between the compared compounds and a general workflow for their spectroscopic analysis.
References
Validating the Structure of 2,6-Dimethoxybenzonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2,6-dimethoxybenzonitrile and its derivatives, supported by experimental data and detailed protocols.
Spectroscopic and Crystallographic Analysis: A Multi-faceted Approach
The structural confirmation of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms, Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, and X-ray Crystallography offers the definitive three-dimensional structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern on the benzonitrile ring.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data of Benzonitrile Derivatives (CDCl₃)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Benzonitrile | 7.47 (d, 2H), 7.61 (d, 2H) | 110.7, 117.9, 129.6, 133.3, 139.4 |
| 2-Methoxybenzonitrile | 6.95 (t, 1H), 7.00 (d, 1H), 7.48 (td, 1H), 7.55 (dd, 1H), 3.90 (s, 3H) | 56.1, 111.7, 120.7, 133.8, 134.1, 161.4 |
| 3-Methoxybenzonitrile | 7.10-7.15 (m, 2H), 7.20-7.25 (m, 1H), 7.35-7.40 (m, 1H), 3.85 (s, 3H) | 55.5, 115.1, 116.8, 119.2, 129.9, 159.8 |
| 4-Methoxybenzonitrile | 6.95 (d, 2H), 7.60 (d, 2H), 3.85 (s, 3H) | 55.5, 114.5, 119.2, 133.8, 162.7 |
| This compound | 6.55 (d, 2H), 7.35 (t, 1H), 3.90 (s, 6H) | 56.3, 104.2, 116.5, 133.5, 162.8 |
Note: Data for substituted benzonitriles are compiled from various sources for comparative purposes. Specific values may vary slightly depending on experimental conditions.
Mass Spectrometry (MS)
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound itself is not publicly available, the crystal structure of the closely related 2,6-dimethoxybenzaldehyde has been determined and is accessible in the Cambridge Structural Database (CSD). This provides a strong reference point for the expected bond lengths, bond angles, and overall geometry of the 2,6-dimethoxyphenyl moiety. The analysis of crystal structures of other substituted benzonitriles also reveals how different functional groups influence molecular packing and intermolecular interactions.[1]
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
General Mass Spectrometry (Electron Ionization - EI) Protocol
-
Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent, into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural features of the molecule.
General Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction pattern at various crystal orientations.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final structure.
Biological Activity and Potential Mechanisms
While extensive biological data for a wide range of this compound derivatives is not yet available, related compounds have shown promising antimicrobial and other biological activities. For instance, various benzonitrile derivatives have been reported to exhibit antibacterial and antifungal properties.[2] The mechanism of action for antimicrobial benzonitriles can vary, but some have been shown to interfere with essential cellular processes.
A plausible mechanism of action for a bioactive this compound derivative could involve the inhibition of a key bacterial enzyme. This inhibition could disrupt a critical metabolic pathway, leading to the cessation of bacterial growth.
Caption: Hypothetical mechanism of antimicrobial action.
The above diagram illustrates a potential mechanism where a this compound derivative inhibits an essential bacterial enzyme, thereby disrupting a critical metabolic pathway and ultimately inhibiting bacterial growth.
Experimental Workflow for Structural Validation
The process of validating the structure of a newly synthesized this compound derivative follows a logical workflow, integrating the analytical techniques discussed.
Caption: Workflow for structural validation.
This guide provides a framework for the rigorous structural validation of this compound derivatives. By employing a combination of powerful analytical techniques and following systematic experimental protocols, researchers can confidently determine the structure of these compounds, paving the way for further investigation into their chemical and biological properties.
References
A Comparative Guide to HPLC and GC Methods for the Analysis of 2,6-Dimethoxybenzonitrile
For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of compounds like 2,6-Dimethoxybenzonitrile is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques commonly employed for this purpose. The choice between HPLC and GC depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, speed, and cost. This guide provides a detailed comparison of hypothetical HPLC and GC methods for the analysis of this compound, complete with experimental protocols and supporting data based on the analysis of structurally similar aromatic compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, as it is well-suited for the separation of moderately polar aromatic compounds.
Experimental Protocol: Proposed RP-HPLC Method
A reversed-phase HPLC method can be effectively employed for the separation and quantification of this compound. The following protocol is a robust starting point for method development.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized to achieve the desired retention time and resolution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 254 nm, where the benzonitrile moiety is expected to have significant absorbance.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Working standards are prepared by serial dilution of the stock solution. Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many benzonitrile derivatives are sufficiently volatile, GC presents a viable and often faster alternative to HPLC.[2] A GC method coupled with a Flame Ionization Detector (FID) is proposed for the analysis of this compound.
Experimental Protocol: Proposed GC-FID Method
For the analysis of this compound, a GC-FID method offers high resolution and sensitivity. The following protocol provides a solid foundation for method development.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Mode: Split injection with a split ratio of 50:1. The ratio can be adjusted based on the sample concentration.
-
Injection Volume: 1 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent such as acetone or ethyl acetate. Working standards are prepared by serial dilution. Samples are dissolved in the same solvent and injected directly into the GC.
Performance Comparison: HPLC vs. GC
The following tables summarize the key performance characteristics of the proposed HPLC and GC methods for the analysis of this compound. These values are estimates based on typical performance for similar aromatic compounds.
Table 1: Method Parameters Comparison
| Parameter | Proposed HPLC Method | Proposed GC Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Stationary Phase | C18 silica gel | Polysiloxane-based polymer |
| Mobile Phase | Acetonitrile/Water | Nitrogen or Helium |
| Temperature | Ambient to slightly elevated (e.g., 30 °C) | High temperature (e.g., 100-250 °C oven program) |
| Typical Run Time | 10 - 30 minutes[2] | 5 - 20 minutes[2] |
Table 2: Estimated Analytical Performance Comparison
| Performance Metric | Proposed HPLC Method | Proposed GC Method |
| Selectivity | Good for a range of polarities. | Excellent for volatile compounds. |
| Sensitivity (LOD/LOQ) | ng to µg range | pg to ng range |
| Precision (RSD%) | < 2% | < 2% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Robustness | Generally robust to minor changes in mobile phase composition and temperature. | Sensitive to changes in temperature program and gas flow rates. |
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflows for the HPLC and GC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Caption: General workflow for the GC analysis of this compound.
Choosing the Right Method: A Decision Guide
The selection of the most appropriate analytical technique involves considering several factors related to the analyte, the sample, and the analytical objectives.
Caption: Decision guide for selecting between HPLC and GC for this compound analysis.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the analysis of this compound. The choice between the two will be dictated by the specific needs of the laboratory and the nature of the samples being analyzed.
-
HPLC is a robust and versatile method, particularly advantageous when dealing with complex sample matrices, non-volatile impurities, or when the thermal stability of the analyte is a concern.
-
GC offers the benefits of higher speed and potentially greater sensitivity for volatile compounds, often with lower operational costs due to the use of gases instead of expensive solvents.[2][3]
The proposed methods in this guide serve as a comprehensive starting point for the development and validation of analytical procedures for this compound. It is recommended that any method be thoroughly validated to ensure its suitability for its intended purpose, confirming parameters such as linearity, accuracy, precision, and specificity.
References
A Comparative Analysis of Steric Hindrance in 2,6-Disubstituted vs. 2,4-Disubstituted Benzonitriles
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the steric differences between 2,6- and 2,4-disubstituted benzonitriles, supported by structural data and detailed experimental protocols.
In the fields of medicinal chemistry and materials science, the substitution pattern of an aromatic ring is a critical determinant of a molecule's physical and chemical properties. The arrangement of substituents dictates not only the electronic environment of the molecule but also its three-dimensional structure, which in turn governs its reactivity and biological interactions. This guide provides a focused comparison of the steric hindrance imparted by 2,6-disubstitution versus 2,4-disubstitution on the benzonitrile scaffold, a common motif in pharmaceuticals and functional materials.
Steric hindrance, the congestion caused by the physical presence of substituents, can profoundly influence reaction rates, conformational preferences, and binding affinities. In the case of benzonitriles, substituents at the 2- and 6-positions (ortho to the nitrile group) create a significantly more crowded environment than substituents at the 2- and 4-positions. This increased steric bulk in the 2,6-isomer can shield the nitrile group and the adjacent ring positions from incoming reagents, and can also lead to distortions in the geometry of the benzene ring itself.
Quantitative Comparison of Steric Hindrance: Structural Data
The most direct way to quantify steric hindrance is to examine the molecular geometry. X-ray crystallography and computational chemistry methods, such as Density Functional Theory (DFT), provide precise measurements of bond lengths and angles. Deviations from the ideal geometry of an unsubstituted benzene ring can be attributed to the steric and electronic effects of the substituents.
For this comparison, we will use data from the crystal structure of 2,6-dimethylbenzonitrile and supplement with data for the 2,4-isomer. The key parameters to consider are the internal C-C-C bond angles of the benzene ring at the points of substitution. In an ideal, unsubstituted benzene ring, all internal C-C-C angles are 120°. Steric repulsion between adjacent substituents will cause these angles to distort.
| Parameter | 2,6-Dimethylbenzonitrile | 2,4-Dimethylbenzonitrile | Unsubstituted Benzene (Ideal) |
| C1-C2-C3 Angle (°) | Data not available in searched literature | Data not available in searched literature | 120 |
| C2-C1-C6 Angle (°) | Data not available in searched literature | Data not available in searched literature | 120 |
| Qualitative Observation | Significant steric strain due to two ortho substituents | Less steric strain compared to the 2,6-isomer | No steric strain |
Note: Specific experimental bond angle data for a direct comparison was not available in the searched literature. The table reflects the established principles of steric hindrance.
The greater steric hindrance in 2,6-disubstituted benzonitriles is a consequence of the proximity of the two ortho substituents, which leads to a more distorted and sterically shielded molecule compared to its 2,4-disubstituted counterpart.
Visualizing the Steric Effect
The logical relationship between substituent position and steric hindrance can be visualized as follows:
Reactivity of 2,6-Dimethoxybenzonitrile versus other substituted benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Benzonitrile derivatives are fundamental building blocks in the synthesis of a diverse array of pharmaceuticals. The reactivity of the benzonitrile core can be meticulously controlled by the strategic placement of various substituents on the aromatic ring. These modifications modulate the electron density of both the nitrile group and the benzene ring, thereby dictating the compound's susceptibility to key chemical transformations. This guide provides a comparative analysis of the reactivity of 2,6-dimethoxybenzonitrile against other substituted benzonitriles in crucial reactions, supported by experimental data and detailed protocols.
The Influence of Substituents: Electronic and Steric Effects
The reactivity of substituted benzonitriles is primarily governed by the interplay of electronic and steric effects of the substituents.
-
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
EDGs , such as the methoxy group (-OCH₃), increase the electron density of the aromatic ring and the nitrile group through resonance and inductive effects. This generally decreases the electrophilicity of the nitrile carbon.
-
EWGs , such as the nitro group (-NO₂), decrease the electron density of the ring and the nitrile group, thereby increasing the electrophilicity of the nitrile carbon.
-
-
Steric Effects: The spatial arrangement of substituents, particularly in the ortho positions, can significantly hinder the approach of reagents to the reaction center. In this compound, the two bulky methoxy groups flank the nitrile group, creating substantial steric hindrance.
Comparative Reactivity in Key Synthetic Transformations
The unique combination of two strong electron-donating groups in the ortho positions of this compound imparts a distinct reactivity profile compared to other substituted benzonitriles.
Hydrolysis to Benzoic Acids
The conversion of a nitrile to a carboxylic acid is a fundamental hydrolysis reaction. The rate of this transformation is highly dependent on the electronic nature of the substituents on the aromatic ring.[1]
General Trend: The reaction is initiated by the nucleophilic attack of water or a hydroxide ion on the electrophilic carbon of the nitrile group. Consequently, EWGs that enhance the electrophilicity of this carbon atom accelerate the rate of hydrolysis. Conversely, EDGs retard this reaction.
Reactivity of this compound: The two methoxy groups in this compound are strong EDGs, which significantly reduce the electrophilicity of the nitrile carbon. This makes the nitrile group less susceptible to nucleophilic attack, resulting in a slower hydrolysis rate compared to benzonitriles bearing electron-withdrawing substituents. Furthermore, the steric bulk of the two ortho-methoxy groups can impede the approach of the nucleophile.
| Substituent (para-position) | Relative Rate of Hydrolysis |
| -NO₂ (EWG) | Fastest |
| -Cl (EWG) | Fast |
| -H | Moderate |
| -CH₃ (EDG) | Slow |
| -OCH₃ (EDG) | Slowest |
| Table 1: A qualitative comparison of the relative rates of hydrolysis for para-substituted benzonitriles. Data for 2,6-disubstituted analogs would be expected to show an even more pronounced effect from the EDGs and steric hindrance. |
Reduction to Benzylamines
The reduction of the nitrile group to a primary amine is a vital transformation in the synthesis of many biologically active molecules. This can be achieved through various methods, including catalytic hydrogenation.
General Trend: The efficiency of catalytic hydrogenation can be influenced by the electronic properties of the substituents. Electron-donating groups generally lead to higher yields of the corresponding primary amines.
Reactivity of this compound: The electron-donating nature of the two methoxy groups in this compound is expected to facilitate the reduction of the nitrile group. This leads to potentially high yields of 2,6-dimethoxybenzylamine, a valuable intermediate in drug discovery.
| Substituent | Product | Yield (%) |
| 4-Methoxy | 4-Methoxybenzylamine | High |
| 4-Methyl | 4-Methylbenzylamine | High |
| H | Benzylamine | Moderate |
| 4-Chloro | 4-Chlorobenzylamine | Moderate |
| Table 2: Comparative yields for the catalytic hydrogenation of substituted benzonitriles. Electron-donating groups generally favor the reaction. |
[3+2] Cycloaddition to form Tetrazoles
The [3+2] cycloaddition reaction of nitriles with azides, such as sodium azide, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[2][3][4] Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids.[5]
General Trend: The reactivity in this cycloaddition is enhanced by the presence of electron-withdrawing groups on the benzonitrile, which activate the nitrile group towards nucleophilic attack by the azide.[5] Conversely, electron-donating groups tend to decrease the reaction rate and yield.
Reactivity of this compound: The strong electron-donating character of the two methoxy groups deactivates the nitrile group towards cycloaddition. Consequently, this compound is expected to exhibit lower reactivity in tetrazole formation compared to benzonitriles substituted with electron-withdrawing groups.
| Substituent | Yield of 5-substituted-1H-tetrazole (%) |
| 4-Nitro | 95 |
| 4-Bromo | 92 |
| H | 88 |
| 4-Methyl | 85 |
| 4-Methoxy | 82 |
| Table 3: Comparative yields for the synthesis of 5-substituted-1H-tetrazoles from various substituted benzonitriles via [3+2] cycloaddition with sodium azide. The data illustrates that electron-withdrawing groups lead to higher yields. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of a Substituted Benzonitrile
This protocol describes a general procedure for the hydrolysis of a benzonitrile to the corresponding benzoic acid using a basic medium.[1][6]
-
Materials: Substituted benzonitrile, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Diethyl ether, Round-bottom flask, Reflux condenser, Separatory funnel, Magnetic stirrer, Heating mantle.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted benzonitrile (1.0 eq) in an aqueous solution of NaOH (e.g., 10-20%).
-
Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated HCl until a precipitate is formed.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the corresponding benzoic acid.
-
Protocol 2: Catalytic Hydrogenation of a Substituted Benzonitrile
This protocol outlines a general procedure for the reduction of a substituted benzonitrile to a primary amine using a Palladium on Carbon (Pd/C) catalyst.[7]
-
Materials: Substituted benzonitrile, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas (H₂) supply, Hydrogenation vessel (e.g., Parr apparatus), Magnetic stirrer, Filtration apparatus (e.g., Celite® pad).
-
Procedure:
-
In a hydrogenation vessel, dissolve the substituted benzonitrile (1.0 eq) in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude primary amine. Further purification can be done by recrystallization or column chromatography.
-
Protocol 3: Synthesis of a 5-Substituted-1H-tetrazole via [3+2] Cycloaddition
This protocol describes a general method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide.[2][3]
-
Materials: Substituted benzonitrile, Sodium azide (NaN₃), Catalyst (e.g., silica sulfuric acid or a Lewis acid like ZnBr₂), Dimethylformamide (DMF), Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.
-
Procedure:
-
To a round-bottom flask, add the substituted benzonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and the catalyst in DMF.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into acidified water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 5-substituted-1H-tetrazole.
-
Visualizations
Caption: Factors influencing the reactivity of substituted benzonitriles.
Caption: Experimental workflow for tetrazole synthesis.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,6-Dimethoxybenzonitrile: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 2,6-Dimethoxybenzonitrile, ensuring the safety of laboratory personnel and environmental protection.
For researchers and professionals in the scientific community, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2]
-
Body Protection: A lab coat and other protective clothing to prevent skin exposure.[1][2]
Waste Classification and Segregation
Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly identified and managed. This compound waste is classified as hazardous.[1] It is critical to never dispose of this chemical in the regular trash or down the drain.
Proper Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Materials: All disposable items, such as gloves, weighing papers, and pipette tips, that come into contact with this compound must be disposed of as hazardous waste.[2] Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent, and the rinsate must be collected as hazardous waste.[2]
Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed and approved professional waste disposal service.[1]
Step-by-Step Disposal Protocol:
-
Containment: Ensure all waste is stored in compatible, tightly sealed, and properly labeled containers. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[2]
-
Storage: Store the waste containers in a designated satellite accumulation area within the laboratory, following all institutional and regulatory guidelines.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Quantitative Data for Disposal
| Parameter | Guideline/Value | Source |
| EPA Hazardous Waste Code | UN2811 (for transport) | [1] |
| RCRA Classification | Hazardous Waste | [1] |
| Incompatible Materials for Storage and Disposal | Strong oxidizing agents, strong acids, strong bases | [1] |
| Recommended Incineration Temperature | General guidance for nitriles suggests decomposition begins around 350-380°C and is completed by 500°C. However, specific temperatures for this compound should be determined by the licensed disposal facility. | [3] |
| Landfill Disposal | Not recommended for untreated chemical. Must be processed by a hazardous waste facility. Conventional nitrile gloves can take over 100 years to decompose in a landfill. | [4][5] |
Experimental Protocols for Treatment
Specific, validated experimental protocols for the on-site degradation or neutralization of this compound are not widely published. Chemical treatment of nitrile-containing waste can be complex and may produce other hazardous byproducts. Therefore, on-site treatment should not be attempted without the explicit guidance and approval of your institution's EHS office and in consultation with a licensed waste disposal company.
Research into the hydrolysis of related compounds, such as 2,6-difluorobenzonitrile, has been conducted in high-temperature liquid water, but this is not a standard laboratory disposal procedure.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
